5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFBFZCUYGFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292480 | |
| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-47-6 | |
| Record name | 833-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold. This document outlines a detailed experimental protocol for its synthesis, summarizes its key chemical and physical properties, and discusses its potential mechanisms of action based on existing research on related compounds.
Chemical Properties and Characterization Data
This compound is a small molecule with the molecular formula C₈H₆N₄O₂S.[1] A summary of its key identifiers and computed properties is provided in the table below. While specific experimental data for the melting point and spectroscopic analysis of the 3-nitro isomer are not widely available in the cited literature, data for the analogous 4-nitro isomer and other derivatives provide valuable reference points.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂S | [1] |
| Molecular Weight | 222.23 g/mol | [1] |
| CAS Number | 833-47-6 | [1] |
| PubChem CID | 256343 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 257-261 °C (for 4-nitro isomer) | [2] |
Spectroscopic Data Summary:
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | Broad bands for N-H stretching (amine), characteristic peaks for C=N stretching of the thiadiazole ring, strong peaks for asymmetric and symmetric stretching of the NO₂ group, and bands corresponding to aromatic C-H and C-S-C bonds. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amine protons (NH₂) and distinct aromatic protons of the 3-nitrophenyl ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the two distinct carbons of the thiadiazole ring and the six carbons of the 3-nitrophenyl ring. |
| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 222, with characteristic fragmentation patterns.[1] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of 3-nitrobenzoic acid and thiosemicarbazide. The following protocol is a generalized procedure based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3][4]
Materials:
-
3-Nitrobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ethanol
-
Crushed Ice
-
Ammonia solution (for neutralization)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-nitrobenzoic acid and thiosemicarbazide.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphorus oxychloride to the mixture with constant stirring. This step should be performed in a fume hood due to the corrosive and hazardous nature of the reagents.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation and Neutralization: The crude product will precipitate out of the solution. Neutralize the acidic mixture with a suitable base, such as ammonia solution, to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any remaining acid and inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.
Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound follows a straightforward workflow, as depicted in the diagram below.
Caption: A schematic representation of the synthesis workflow for this compound.
Potential Signaling Pathways
The biological activity of 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of key cellular signaling pathways. While the specific pathways affected by the 3-nitro isomer require further investigation, research on analogous compounds suggests potential mechanisms of action.
One proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, highlighting the anticancer potential of this class of compounds.
Caption: Proposed inhibitory action of 2-amino-1,3,4-thiadiazole derivatives on the ERK signaling pathway.
Another potential target for this class of compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[6] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, thereby disrupting DNA and RNA synthesis and leading to antiproliferative effects.
Caption: The inhibitory effect of 2-amino-1,3,4-thiadiazole metabolites on the IMPDH pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the summarized characterization data provides a basis for its identification. The exploration of potential biological mechanisms through the inhibition of the ERK and IMPDH pathways underscores the therapeutic potential of this compound class. Further research is warranted to elucidate the specific biological activities and signaling pathways modulated by the 3-nitro isomer, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a 3-nitrophenyl group.[1][2] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of medicinally important compounds, known to exhibit a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The presence of the nitrophenyl moiety can further enhance these biological effects, particularly its antimicrobial potential.[1][5] This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential biological relevance of this compound, serving as a technical resource for research and development.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, from drug delivery to material science. The properties of this compound have been determined through computational models and are summarized below.
Quantitative Data Summary
The following table presents the key computed physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂S | [2][6][7][8] |
| Molecular Weight | 222.22 g/mol | [2] |
| Exact Mass | 222.02114662 Da | [6] |
| Density | 1.535 g/cm³ | [2] |
| Boiling Point (Predicted) | 445°C at 760 mmHg | [2] |
| Flash Point (Predicted) | 222.9°C | [2] |
| Refractive Index (Predicted) | 1.703 | [2] |
| XLogP3 (Lipophilicity) | 1.5 | [6] |
| Topological Polar Surface Area | 126 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 2 | [6] |
Note: The melting point for the isomeric compound, 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole, has been experimentally determined to be in the range of 257-261 °C.[9][10]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the cyclization of a 3-nitrobenzoyl thiosemicarbazide intermediate. A general, well-established method involves acid-catalyzed dehydrative cyclization.[11]
Protocol: Acid-Catalyzed Dehydrative Cyclization[11]
-
Formation of N-(3-nitrobenzoyl)thiourea:
-
Dissolve thiosemicarbazide (0.015 mol) and a 3-nitrobenzoic acid ester (e.g., methyl 3-nitrobenzoate) (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
After reflux, add an ice-water mixture to the resulting solution to precipitate the intermediate.
-
Filter the solid, dry it, and recrystallize from rectified spirit.
-
-
Dehydrocyclization to form this compound:
-
Add the synthesized 3-nitrobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid while stirring.
-
Heat the mixture to 60-70°C for approximately 5 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Carefully pour the solution over crushed ice.
-
Precipitate the crude product by adding ammonium hydroxide (NH₄OH) solution until the solution is basic.
-
Filter the resulting precipitate and wash thoroughly with distilled water to remove any residual sulfates.
-
Dry the final product and recrystallize from a suitable solvent such as chloroform or an ethanol/water mixture to obtain the purified compound.[11]
-
Alternative Synthesis Method: A more modern, one-pot approach utilizes polyphosphate ester (PPE) as a mild and efficient cyclizing and dehydrating agent, avoiding the use of harsh and corrosive acids like POCl₃ or concentrated H₂SO₄.[12]
Caption: General workflow for the synthesis of this compound.
Characterization Methods
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N stretching from the thiadiazole ring (~1630 cm⁻¹), and strong absorptions for the nitro group (NO₂) (~1530 and 1350 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by showing the chemical environment of hydrogen and carbon atoms. The aromatic protons of the nitrophenyl ring and the amine protons would show characteristic chemical shifts.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[12]
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[11]
Biological Activity and Potential Applications
While specific studies on the signaling pathways of this compound are not extensively documented, the structural motifs present in the molecule suggest a high potential for significant biological activity. Derivatives of 1,3,4-thiadiazole are known to possess broad-spectrum pharmacological properties.[4]
-
Antimicrobial Activity: The thiadiazole ring is a core component of various antibacterial and antifungal agents.[1][5] The inclusion of a nitro group, particularly on an aromatic ring, is a well-known strategy for enhancing antimicrobial efficacy.[1][5] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial agent.
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[4]
-
Other Potential Activities: The scaffold has also been associated with antioxidant and antiparasitic properties.[1]
The diverse potential of this molecular structure makes it a valuable lead compound in medicinal chemistry and drug discovery programs.[1]
Caption: Logical relationships of the compound's structural features to its potential bioactivities.
References
- 1. Buy this compound | 833-47-6 [smolecule.com]
- 2. This compound | 833-47-6 [chemnet.com]
- 3. chemmethod.com [chemmethod.com]
- 4. japsonline.com [japsonline.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(3-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine [cymitquimica.com]
- 8. This compound - CAS:833-47-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Crystal Structure Analysis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. Given the significance of 1,3,4-thiadiazole derivatives in medicinal chemistry and material science, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document outlines the synthesis, crystallographic analysis, and in-depth examination of intermolecular interactions crucial for structure-activity relationship (SAR) studies.
Introduction
This compound (C₈H₆N₄O₂S) is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a 3-nitrophenyl moiety. The therapeutic potential of such compounds is often linked to their specific molecular geometry and the supramolecular assemblies they form in the solid state. X-ray crystallography, therefore, stands as a definitive technique to elucidate these structural intricacies. This guide will detail the experimental protocols for synthesis, single-crystal X-ray diffraction, and Hirshfeld surface analysis, presenting the expected quantitative data in a structured format.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid, often in the presence of a dehydrating agent.
Experimental Protocol: Synthesis
A general and effective method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the following steps:
-
Reaction Setup: A mixture of 3-nitrobenzoic acid and thiosemicarbazide is prepared in a round-bottom flask.
-
Cyclization: A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously to the mixture.
-
Reflux: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, to ensure the completion of the cyclization reaction.
-
Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration.
-
Neutralization and Washing: The crude product is neutralized with a suitable base (e.g., ammonia solution), washed thoroughly with water to remove any inorganic impurities, and dried.
-
Recrystallization: The pure compound is obtained by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield single crystals suitable for X-ray diffraction analysis.
Spectroscopic Characterization
The synthesized compound is characterized by various spectroscopic techniques to confirm its chemical
The Expanding Therapeutic Landscape of 1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including its aromatic nature and ability to participate in hydrogen bonding, contribute to its diverse pharmacological profile.[3][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 1,3,4-thiadiazole derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Antimicrobial Activity: A Broad Spectrum of Action
Novel 1,3,4-thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[7]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.[3] For instance, some derivatives have been shown to inhibit microbial enzymes or disrupt cell wall synthesis. The incorporation of different substituents on the 1,3,4-thiadiazole ring allows for the fine-tuning of their antimicrobial spectrum and potency.[2]
Table 1: Antibacterial Activity of Novel 1,3,4-Thiadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 37 | Bacillus subtilis | 1000 | - | [3] |
| 38 | Bacillus subtilis | 1000 | - | [3] |
| 38 | Escherichia coli | 1000 | - | [3] |
| 48 | Staphylococcus aureus | - | 18.96 | [3] |
| 48 | Escherichia coli | - | 17.33 | [3] |
| 48 | Bacillus pumilus | - | 18.20 | [3] |
| MY3-b | Various | - | Broad Spectrum | [6] |
| MY3-c | Various | - | Broad Spectrum | [6] |
| MY3-d | Various | - | Broad Spectrum | [6] |
| MY3-i | Various | - | Broad Spectrum | [6] |
Table 2: Antifungal Activity of Novel 1,3,4-Thiadiazole Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 4i | Phytophthora infestans | 3.43 | [7] |
Experimental Workflow for Antimicrobial Screening
References
- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
The Core of Versatility: A Technical Guide to the Discovery and Synthesis of Substituted 2-Amino-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of substituted 2-amino-1,3,4-thiadiazoles, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways to empower researchers in the field of drug development.
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Moiety
The 2-amino-1,3,4-thiadiazole ring is a privileged heterocyclic structure due to its unique physicochemical properties. The presence of the sulfur atom enhances lipophilicity, while the nitrogen atoms contribute to hydrogen bonding capabilities, allowing for effective interaction with biological targets.[1][2] This versatile scaffold is a bioisostere of other key heterocycles like pyrimidine, enabling it to mimic endogenous molecules and interact with a wide range of enzymes and receptors.[2][3] Consequently, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5]
Synthetic Methodologies
The synthesis of the 2-amino-1,3,4-thiadiazole core can be achieved through several efficient pathways. The most common approaches involve the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents. This section details two prominent and reliable methods for the synthesis of this important scaffold.
One-Pot Synthesis using Polyphosphate Ester (PPE)
A highly efficient and environmentally conscious method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a one-pot reaction between a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing and dehydrating agent. This method avoids the use of harsh and toxic reagents like phosphorus oxychloride (POCl₃).
Experimental Protocol: One-Pot Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using PPE
-
Materials:
-
Benzoic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) in a round-bottom flask, add thiosemicarbazide (5 mmol).
-
Heat the reaction mixture with stirring, maintaining the temperature below 85 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash it with water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Logical Workflow for PPE Synthesis
Synthesis using Phosphorus Oxychloride (POCl₃)
A classic and widely used method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via POCl₃
-
Materials:
-
Substituted carboxylic acid (0.1 mol)
-
Thiosemicarbazide (0.1 mol)
-
Phosphorus oxychloride (excess)
-
Water
-
Potassium hydroxide solution (saturated)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, mix the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in an excess of phosphorus oxychloride.
-
Heat the mixture for 30 minutes.
-
Carefully add water (90 mL) and reflux the reaction mixture for an additional 3 hours.
-
Monitor the reaction completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated potassium hydroxide solution.
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent like ethanol.
-
Biological Activities and Quantitative Data
Substituted 2-amino-1,3,4-thiadiazoles exhibit a remarkable range of biological activities. The following tables summarize some of the reported quantitative data for their antimicrobial, anticancer, and antiviral effects.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-Thiadiazole Derivatives against Bacterial and Fungal Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |
| 2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | S. aureus | 62.5 | - | - | [6] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8 - 31.25 | A. fumigatus, C. albicans, G. candidum | 8 - 31.25 | [6] |
| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl)amino-1,3,4-thiadiazole | - | - | - | 91% inhibition at 6.25 µg/mL | [2] |
| Fluorinated/Chlorinated 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles | S. aureus, B. subtilis | 20 - 28 | - | - | [6] |
| Halogenated/Hydroxylated 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles | E. coli, P. aeruginosa | 24 - 40 | A. niger, C. albicans | 32 - 42 | [6] |
Anticancer Activity
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of 2-Amino-1,3,4-Thiadiazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung) | Not specified | [7] |
| 5-[-4-(4-fluorobenzoylamino)phenyl]-2-substitutedamino-1,3,4-thiadiazole derivatives | - | - | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [1] |
| 2-Arylamino-5-aryl-1,3,4-thiadiazoles with trimethoxyphenyl at C-5 | Various human cancer cell lines | 4.3 - 9.2 | [1] |
Antiviral Activity
Table 3: Antiviral Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Virus | Activity Metric | Value (µM) | Reference(s) |
| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC₅₀ | 7.50 - 20.83 | [3] |
| Pyridine derivative of 2-amino-1,3,4-thiadiazole | HIV-1 | EC₅₀ | 47 | [3] |
| Various 2-amino-1,3,4-thiadiazole derivatives | HCMV | % Inhibition | 20 - 100% at 25 µM | [3] |
Mechanisms of Action
The diverse biological activities of 2-amino-1,3,4-thiadiazoles stem from their ability to interact with a variety of molecular targets. This section explores some of the known mechanisms of action.
Anticancer Mechanisms
Several 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. One notable mechanism is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.
Signaling Pathway: Inhibition of the ERK Pathway by a 2-Amino-1,3,4-Thiadiazole Derivative (FABT)
Other identified anticancer mechanisms for this class of compounds include the inhibition of topoisomerase II, glutaminase, histone deacetylase, and various kinases such as focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR).[1][8]
Antimicrobial and Antiviral Mechanisms
The antimicrobial and antiviral mechanisms of 2-amino-1,3,4-thiadiazoles are believed to be linked to the inhibition of essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against human cytomegalovirus (HCMV) polymerase.[3] The ability of the thiadiazole ring to act as a bioisostere for natural purine and pyrimidine bases suggests that these compounds may interfere with nucleic acid synthesis in microorganisms and viruses.[3] Furthermore, the =N-C-S- moiety is considered crucial for their biological activities.[2]
Conclusion and Future Perspectives
Substituted 2-amino-1,3,4-thiadiazoles represent a highly versatile and pharmacologically significant class of compounds. The synthetic methodologies outlined in this guide offer efficient and adaptable routes to a wide array of derivatives. The presented quantitative data underscores their potential as potent antimicrobial, anticancer, and antiviral agents.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. The continued exploration of the 2-amino-1,3,4-thiadiazole scaffold holds immense promise for the discovery and development of novel therapeutics to address pressing global health challenges.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
A Technical Guide to the Preliminary Bioactivity Screening of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Authored for: Researchers, Scientists, and Drug Development Professionals December 27, 2025
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This technical guide outlines a comprehensive preliminary screening strategy for a specific analogue, 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential therapeutic applications.[3][4] We present standardized protocols for assessing its cytotoxic effects against cancer cell lines and its inhibitory activity against pathogenic microbes. Furthermore, this document explores potential mechanisms of action based on established activities of the 1,3,4-thiadiazole class and provides a framework for data presentation and visualization to facilitate clear, comparative analysis.
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom.[1] Its unique physicochemical properties, including its mesoionic character, allow compounds containing this scaffold to cross cellular membranes and interact effectively with biological targets.[5] This structural feature makes 1,3,4-thiadiazole a "privileged scaffold" in drug discovery. Its derivatives are known to interfere with DNA synthesis and replication, inhibit crucial enzymes like protein kinases and carbonic anhydrase, and induce programmed cell death (apoptosis) in cancer cells.[1][5][6]
The subject of this guide, this compound (Molecular Formula: C8H6N4O2S), incorporates the active 1,3,4-thiadiazole-2-amine core functionalized with a 3-nitrophenyl group.[3][4] While specific bioactivity data for this exact compound is emerging, studies on its derivatives have shown promising antioxidant and antitumor activities against breast cancer cell lines (MCF-7).[7] The presence of the nitro group and the thiadiazole ring suggests a strong potential for antimicrobial and anticancer efficacy.[3] This guide provides the necessary experimental framework to systematically investigate this potential.
Preliminary Screening Workflow
A logical workflow is essential for the efficient preliminary evaluation of a novel compound. The process begins with sourcing and preparing the compound, followed by parallel screening for its primary bioactivities (anticancer and antimicrobial). Positive hits would then warrant further mechanistic studies.
Anticancer Activity Screening
A primary focus for thiadiazole derivatives is their potential as anticancer agents.[1][8] The preliminary assessment of cytotoxicity is most commonly performed using a metabolic viability assay, such as the MTT assay.
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity screening should be summarized to show the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Data should be presented in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| A549 | Lung Carcinoma | Data | Data |
| HepG-2 | Hepatocellular Carcinoma | Data | Data |
| PC-3 | Prostate Cancer | Data | Data |
| K562 | Chronic Myelogenous Leukemia | Data | Data |
Note: This table is a template. IC50 values for related 1,3,4-thiadiazole derivatives can range from single-digit micromolar to higher concentrations, depending on the cell line and substitutions.[8][9]
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[10][11]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100 µL DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Culture the selected cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the treated plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Screening
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2][13] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a critical step.
Data Presentation: Antimicrobial Profile
The antimicrobial activity is typically reported as the diameter of the zone of inhibition around the well containing the compound. A larger diameter indicates greater sensitivity of the microorganism to the compound.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Type | Zone of Inhibition (mm) at 100 µ g/well | Reference Drug Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Data | Ciprofloxacin: Data |
| Bacillus subtilis | Gram-positive Bacteria | Data | Ciprofloxacin: Data |
| Escherichia coli | Gram-negative Bacteria | Data | Ciprofloxacin: Data |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data | Ciprofloxacin: Data |
| Candida albicans | Fungus (Yeast) | Data | Fluconazole: Data |
| Aspergillus niger | Fungus (Mold) | Data | Fluconazole: Data |
Note: This table is a template. The diameter of the inhibition zone depends on the compound's potency, concentration, and the specific microbial strain.[14][15]
Experimental Protocol: Agar Well Diffusion Method
This protocol is a widely used and reliable method for preliminary in vitro screening of antimicrobial activity.[16][17][18]
Objective: To evaluate the growth-inhibiting activity of this compound against a panel of bacteria and fungi.
Principle: The test compound is introduced into a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar. If it is effective, it inhibits the growth of the microorganism, resulting in a clear circular area, or "zone of inhibition," around the well.[17]
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient Agar or Mueller-Hinton Agar (for bacteria), Potato Dextrose Agar (for fungi)
-
Nutrient Broth or Sabouraud Dextrose Broth
-
This compound
-
Sterile DMSO (as solvent and negative control)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs or solutions
-
Sterile Petri dishes, sterile cork borer (6-8 mm diameter), sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganisms in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of the agar plate to create a confluent lawn of growth.[19]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[17][18]
-
Compound Loading: Prepare a solution of the test compound in DMSO (e.g., 1 mg/mL). Carefully add a fixed volume (e.g., 100 µL) of this solution into a designated well.[18]
-
Controls: In other wells on the same plate, add 100 µL of DMSO as a negative control and a solution of a standard antibiotic/antifungal as a positive control.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.[18]
-
Incubation: Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria, and 28-30°C for 48-72 hours for fungi.[16][20]
-
Measurement and Analysis: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The absence of a zone indicates resistance to the compound.
Potential Mechanism of Action: Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] This often involves the modulation of key regulatory proteins in the intrinsic (mitochondrial) pathway. The compound may alter the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell.[6]
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for MTT and agar well diffusion assays will enable researchers to generate initial cytotoxicity and antimicrobial profiles. Based on the established literature for the 1,3,4-thiadiazole class, this compound is a promising candidate for further investigation. Positive results from this preliminary screening would justify advancing the compound to more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays to fully elucidate its therapeutic potential.
References
- 1. bepls.com [bepls.com]
- 2. dovepress.com [dovepress.com]
- 3. Buy this compound | 833-47-6 [smolecule.com]
- 4. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. botanyjournals.com [botanyjournals.com]
- 19. m.youtube.com [m.youtube.com]
- 20. hereditybio.in [hereditybio.in]
An In-depth Technical Guide on the Solubility and Stability of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a wide range of biologically active agents. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document summarizes the available data, outlines detailed experimental protocols for characterization, and discusses the potential degradation pathways. While specific experimental data for this compound is limited in publicly available literature, this guide provides a framework for its investigation based on data from closely related analogues and established scientific principles.
Introduction
The 1,3,4-thiadiazole ring is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-substituted variants are particularly versatile starting materials for the synthesis of more complex molecules. The introduction of a nitrophenyl group to this scaffold, as in this compound, can significantly modulate its biological activity and physicochemical properties. A thorough understanding of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of any potential drug product.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂S | PubChem |
| Molecular Weight | 222.23 g/mol | PubChem |
| Appearance | Solid (predicted) | General |
| Melting Point | Not reported | - |
| pKa | Not reported | - |
| LogP (predicted) | 1.5 | PubChem |
| Aqueous Solubility | Not experimentally determined. | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a polar 2-amino-1,3,4-thiadiazole core and a more nonpolar 3-nitrophenyl group suggests that the solubility of this compound will be highly dependent on the solvent system and pH.
| Compound | Solvent | Temperature (°C) | Solubility | Method |
| 2-Amino-1,3,4-thiadiazole (Parent Compound) | Water | Room Temp. | 25 mg/mL | Sigma-Aldrich |
| 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (Analogue) | Aqueous (pH 7.4) | Not specified | 23.8 µg/mL | PubChem |
| N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (Analogue) | Buffer (pH 7.4) | 25 | 0.0012 mol fraction | ResearchGate |
| n-Hexane | 25 | 0.00001 mol fraction | ResearchGate | |
| Ethanol | 25 | 0.0007 mol fraction | ResearchGate | |
| 1-Octanol | 25 | 0.0004 mol fraction | ResearchGate |
Based on this comparative data, this compound is predicted to have low aqueous solubility , particularly at neutral pH, and likely improved solubility in polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The recommended method for determining the equilibrium solubility is the shake-flask method.
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) and select a range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in terms of mg/mL or µg/mL.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Stability Profile and Degradation Pathways
The stability of a drug substance is a critical quality attribute that can be affected by temperature, humidity, light, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Predicted Stability
-
Thiadiazole Ring: The 1,3,4-thiadiazole ring is generally aromatic and chemically stable. However, strong nucleophiles or electrophiles could potentially interact with the ring system under harsh conditions.
-
Amino Group: The 2-amino group is susceptible to oxidation, particularly in the presence of metal ions. It can also undergo reactions with aldehydes and ketones to form Schiff bases.
-
Nitrophenyl Group: The nitro group is an electron-withdrawing group that can influence the reactivity of the phenyl ring. It is also susceptible to reduction to an amino group under reducing conditions.
Experimental Protocol for Forced Degradation Studies
Forced degradation should be carried out under the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A concentration of the compound in a suitable solvent (e.g., 1 mg/mL) is typically used.
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C for 24 hours.
-
Procedure: Dissolve the compound in the acidic solution and incubate. Neutralize the sample before analysis.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C for 24 hours.
-
Procedure: Dissolve the compound in the basic solution and incubate. Neutralize the sample before analysis.
-
-
Neutral Hydrolysis:
-
Condition: Water at 60 °C for 24 hours.
-
Procedure: Dissolve/suspend the compound in water and incubate.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature for 24 hours.
-
Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.
-
-
Thermal Degradation:
-
Condition: Solid compound at 105 °C for 48 hours.
-
Procedure: Place the solid compound in a calibrated oven.
-
-
Photostability:
-
Condition: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Procedure: Use a calibrated photostability chamber. A control sample should be protected from light.
-
Analysis of Stressed Samples: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be compared to that of an unstressed control to determine the extent of degradation and to detect the formation of any degradation products. Mass balance should be calculated to ensure that all degradation products are accounted for.
Caption: General Workflow for Forced Degradation Studies.
Conclusion
While there is a lack of specific experimental data on the solubility and stability of this compound in the current literature, this technical guide provides a robust framework for its investigation. Based on the analysis of its structural components and data from related compounds, it is anticipated that this molecule will exhibit low aqueous solubility and will be susceptible to degradation under oxidative and potentially hydrolytic stress conditions. The experimental protocols outlined herein provide a clear path for researchers to generate the necessary data to fully characterize this promising compound for potential drug development. Further studies are warranted to elucidate its complete physicochemical profile.
Part 1: 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 833-47-6)
An In-depth Technical Guide to CAS Number 833-47-6 and the Structurally Related Compound Butylated Hydroxytoluene (BHT)
Disclaimer: The provided CAS Number 833-47-6 corresponds to 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. However, the request for an in-depth technical guide with detailed experimental protocols and signaling pathways aligns more closely with the extensive research available for the common antioxidant Butylated Hydroxytoluene (BHT, CAS Number 128-37-0). This guide provides information on both compounds, with a comprehensive focus on BHT to meet the detailed requirements of the prompt.
This section details the available information for the compound associated with the provided CAS number.
Chemical Properties
| Property | Value | Source |
| CAS Number | 833-47-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H6N4O2S | [1] |
| Molecular Weight | 222.23 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(S2)N | [1] |
| InChI Key | IQTFBFZCUYGFES-UHFFFAOYSA-N | [1] |
Biological Activity and Applications
This compound is a heterocyclic compound that has been investigated for various biological activities.[1] Thiadiazole derivatives, in general, are known to possess a wide range of pharmacological properties.
-
Antimicrobial Activity : Studies have indicated that thiadiazole derivatives can exhibit significant antibacterial and antifungal properties. The presence of a nitrophenyl group is suggested to enhance these effects.[1]
-
Antioxidant Properties : The compound has demonstrated potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1]
-
Antiparasitic Activity : Some derivatives have been evaluated for their efficacy against parasitic infections, showing promising results in vitro.[1]
Applications:
-
Medicinal Chemistry : It serves as a lead compound for the development of new antimicrobial agents.[1]
-
Agricultural Chemistry : There is potential for its use as a pesticide or herbicide.[1]
-
Material Science : It is being investigated for the development of new materials with specific electronic properties.[1]
Synthesis and Literature
The synthesis of this compound can be achieved through the reaction of 2-[(3-nitrophenyl)carbonyl]hydrazinecarbothioamide (CAS 886-29-3) as a downstream product.[3] Further detailed experimental protocols for its synthesis and biological evaluation are found within specialized medicinal chemistry literature.
Part 2: Butylated Hydroxytoluene (BHT, CAS 128-37-0)
BHT is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.[4][5][6] Its primary function is to prevent free radical-mediated oxidation.[6]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 128-37-0 | [6][7] |
| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol | [6][7] |
| Synonyms | Butylated hydroxytoluene, DBPC, Ionol | |
| Molecular Formula | C15H24O | |
| Molecular Weight | 220.35 g/mol | |
| Appearance | White crystalline solid | [7][8] |
| Melting Point | 69-73 °C | |
| Boiling Point | 265 °C | |
| Flash Point | 127 °C | [8] |
| Solubility | Insoluble in water | [9] |
| Vapor Pressure | <0.01 mmHg (20 °C) |
Mechanism of Action as an Antioxidant
BHT functions as a free radical scavenger to terminate the process of autoxidation.[6] It donates a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, converting them into more stable hydroperoxides.[6]
The overall reactions are:
-
RO₂• + ArOH → ROOH + ArO•
-
RO₂• + ArO• → nonradical products[6]
Each molecule of BHT can neutralize two peroxy radicals.[6] The bulky tert-butyl groups at the ortho positions and the methyl group at the para position stabilize the resulting phenoxy radical (ArO•), preventing it from initiating new radical chains.[6]
Caption: Antioxidant mechanism of BHT as a free radical scavenger.
Biological Interactions and Signaling Pathways
Beyond its primary antioxidant role, BHT interacts with various cellular components and signaling pathways.
-
Calcium Homeostasis and ER Stress : BHT can disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, which may lead to apoptosis in certain cell types. This process can involve the activation of the PI3K/AKT and MAPK signaling pathways.[[“]]
-
Mitochondrial Function : In mitochondria, BHT can inhibit pyridine nucleotide hydrolysis, which indirectly prevents calcium release and mitochondrial dysfunction.[[“]][[“]]
-
Ferroptosis Inhibition : BHT protects cells from ferroptotic cell death by preventing lipid peroxidation and maintaining the activity of glutathione peroxidase 4 (GPX4).[[“]][[“]]
References
- 1. Buy this compound | 833-47-6 [smolecule.com]
- 2. 5-(3-NITRO-PHENYL)-[1,3,4]THIADIAZOL-2-YLAMINE | 833-47-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. fishersci.com [fishersci.com]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
Theoretical and Computational Explorations of the 1,3,4-Thiadiazole Core: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its versatile biological activities, including anticancer, antimicrobial, and anticorrosive properties, have made it a privileged structure in drug discovery and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding and exploiting the potential of the 1,3,4-thiadiazole core.
Synthesis and Characterization: Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a cornerstone of research in this area. A common and effective method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
A widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the oxidative cyclization of aldehyde thiosemicarbazones.[1] Another robust method utilizes the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[2]
Detailed Protocol using Phosphorus Pentachloride: [2]
-
Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1 to 1.2 molar equivalents), and phosphorus pentachloride (1 to 1.2 molar equivalents).
-
Reaction: Grind the mixture evenly at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: To the crude product, add an alkaline solution (e.g., 5% sodium carbonate solution) until the pH of the mixture reaches 8-8.2.
-
Purification: Filter the resulting solid, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., DMF/water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]
Spectroscopic Characterization
The structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives is primarily achieved through spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
FT-IR Spectroscopy:
-
N-H stretching: For 2-amino substituted derivatives, characteristic stretching vibrations for the N-H group are observed in the range of 3100-3400 cm⁻¹.[3][4]
-
C=N stretching: The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1600-1650 cm⁻¹.[3][5]
-
C-S stretching: The C-S bond within the heterocyclic ring often shows a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR:
-
NH₂ protons: The protons of the amino group at the C2 position usually appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
Aromatic protons: Protons of aryl substituents on the thiadiazole ring resonate in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity and chemical shifts depending on the substitution pattern.[6]
-
-
¹³C-NMR:
Computational Studies: Methodologies and Applications
Computational chemistry plays a pivotal role in elucidating the electronic structure, reactivity, and biological activity of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are the most commonly employed techniques.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides valuable insights into molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO).
Typical DFT Calculation Workflow:
-
Structure Optimization: The 3D structure of the 1,3,4-thiadiazole derivative is built and optimized to its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Property Calculation: Various electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges are calculated from the optimized structure.
Caption: A typical workflow for DFT calculations on a 1,3,4-thiadiazole derivative.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is extensively used in drug discovery to understand binding modes and predict binding affinities.
Molecular Docking Workflow using AutoDock Vina: [5][8][9]
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the 1,3,4-thiadiazole derivative (ligand) are prepared. This involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: AutoDock Vina is used to perform the docking, exploring different conformations and orientations of the ligand within the grid box.
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions between the ligand and the receptor.
Caption: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
QSAR Modeling Workflow: [10]
-
Data Set Preparation: A dataset of 1,3,4-thiadiazole derivatives with their corresponding biological activities (e.g., IC₅₀ values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
-
Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.
-
Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the developed model is assessed using the test set and various statistical parameters.
Caption: A schematic representation of a typical QSAR workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical and computational studies on 1,3,4-thiadiazole derivatives.
Table 1: Spectroscopic Data for Representative 1,3,4-Thiadiazole Derivatives
| Compound | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 3286, 3163 (NH₂), 1604 (C=N) | 6.79 (s, 2H, NH₂), 7.4-7.8 (m, 5H, Ar-H) | 168.5 (C2), 155.8 (C5), 126.5-131.0 (Ar-C) | [3] |
| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 3300 (NH₂), 1610 (C=N), 1515, 1340 (NO₂) | 7.5 (s, 2H, NH₂), 8.0-8.3 (m, 4H, Ar-H) | 169.2 (C2), 154.1 (C5), 124.5, 128.9, 145.2, 148.7 (Ar-C) | [11] |
| 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine | 3180 (N-H), 1605 (C=N) | 2.3 (s, 3H, CH₃), 7.1-7.8 (m, 9H, Ar-H), 10.2 (s, 1H, NH) | 167.1 (C2), 156.2 (C5), 20.8 (CH₃), 118.1-137.5 (Ar-C) | [7] |
Table 2: DFT Calculated Properties of 1,3,4-Thiadiazole Derivatives (B3LYP/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 2-Amino-5-(3-methoxyphenyl)vinyl-N-(4'-nitrophenyl)-1,3,4-thiadiazole | -5.89 | -2.68 | 3.21 | Not Reported | [12] |
| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -6.85 | -2.71 | 4.14 | 8.32 | [11] |
| 2,5-diphenyl-1,3,4-thiadiazole | Not Reported | Not Reported | 4.57 | Not Reported | [13] |
Table 3: Anticancer Activity and Molecular Docking Scores of 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Protein | Docking Score (kcal/mol) | Reference |
| 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast Cancer Panel | 1.47 | c-KIT | Not Reported | [6] |
| Pyrazole-thiadiazole derivative (6g) | A549 (Lung) | 1.537 | EGFR | Not Reported | [14] |
| 1,3,4-Thiadiazole derivative (3b) | MCF-7 (Breast) | Not Reported | EGFR | -69.14 | [15] |
| Tivozanib (Reference) | - | - | VEGFR-2 | -12.135 | [16] |
| ZINC8914312 | - | - | VEGFR-2 | -10.5 | [16] |
| ZINC8739578 | - | - | VEGFR-2 | -10.2 | [16] |
Conclusion
The integration of theoretical and computational studies has been indispensable in advancing our understanding of the 1,3,4-thiadiazole core. DFT calculations have provided fundamental insights into the electronic nature of these compounds, guiding the rational design of derivatives with desired properties. Molecular docking and QSAR studies have proven to be powerful tools in identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and development of novel 1,3,4-thiadiazole-based therapeutic agents and materials. The synergistic application of these computational and experimental approaches will undoubtedly continue to drive innovation in this exciting area of chemical science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. ymerdigital.com [ymerdigital.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jusst.org [jusst.org]
- 16. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine and its subsequent derivatization. The 1,3,4-thiadiazole scaffold is a significant pharmacophore present in numerous compounds exhibiting a wide array of biological activities. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest in medicinal chemistry. The substituent at the 5-position of the thiadiazole ring, in this case, the 3-nitrophenyl group, plays a crucial role in modulating the pharmacological profile of the molecule. These protocols are intended as a practical guide for professionals engaged in chemical synthesis and drug discovery.
The primary synthetic route involves the cyclization of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or a catalyst like phosphorus oxychloride. The resulting 2-amino group on the thiadiazole ring can then be further functionalized, for instance, by condensation with various aldehydes to form Schiff base derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization
This protocol details the synthesis of the target compound by the acid-catalyzed cyclization of 3-nitrobenzoyl thiosemicarbazide, which is formed in situ from 3-nitrobenzoic acid and thiosemicarbazide.
Materials:
-
3-Nitrobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ammonia solution (e.g., 10% NH₄OH) or Sodium Carbonate solution (5% Na₂CO₃)
-
Ethanol or a mixture of Dimethylformamide (DMF) and water for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-nitrobenzoic acid and thiosemicarbazide.
-
Acid Addition: Carefully and slowly add an excess of cold concentrated sulfuric acid to the mixture with constant stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period, and then heat it, for example, at 80-90°C for several hours to ensure the completion of the cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with continuous stirring. This will cause the product to precipitate.
-
Neutralization: The acidic solution is then neutralized using a base such as ammonia solution or sodium carbonate solution until the pH is approximately 8.[2] This step is crucial for the precipitation of the amine product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid and inorganic salts.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield pure this compound.[2][3]
Protocol 2: Synthesis of Schiff Base Derivatives of this compound
This protocol describes the derivatization of the 2-amino group of the synthesized thiadiazole through the formation of a Schiff base with an aromatic aldehyde.
Materials:
-
This compound (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve an equimolar amount of this compound and the chosen aromatic aldehyde in ethanol or methanol in a round-bottom flask.[3]
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for several hours (e.g., 4-6 hours).[1][3] Monitor the reaction by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude Schiff base is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles based on literature precedents.
| Starting Carboxylic Acid | Reagent/Catalyst | Reaction Time | Yield (%) | Reference |
| p-Nitrobenzoic Acid | PCl₅ | - | 96.7 | [2] |
| 3,5-Dinitrobenzoic Acid | PCl₅ | - | 95.7 | [2] |
| Benzoic Acid | H₂SO₄ | 7-8 h | - | [1] |
| Substituted Benzoic Acids | H₂SO₄ | - | - | [4] |
| Aromatic Acids | POCl₃ | - | >94 | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound and its derivatives.
Reaction Pathway
Caption: General reaction pathway for the formation of the 1,3,4-thiadiazole ring.
References
- 1. jetir.org [jetir.org]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial Activity Assays of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the antimicrobial activity of thiadiazole compounds. The methods outlined are based on established and widely accepted antimicrobial susceptibility testing (AST) standards, ensuring reliability and reproducibility of results.
Introduction
Thiadiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial properties against various bacterial and fungal pathogens.[1][2][3][4] The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents, making the evaluation of compounds like thiadiazoles a critical area of research.[2][5] The antimicrobial efficacy of these compounds is attributed in part to the presence of a sulfur atom within the thiadiazole ring, which enhances liposolubility and, consequently, their ability to penetrate microbial cell walls.[2][6]
These application notes describe two primary methods for assessing the antimicrobial activity of thiadiazole compounds: the Agar Well/Disk Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Agar Diffusion Method (Well and Disk)
The agar diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8] It is based on the diffusion of the antimicrobial agent from a well or a disk through an agar medium inoculated with a target microorganism.[7] The presence of a zone of inhibition around the well or disk indicates antimicrobial activity.[9][10]
Materials:
-
Thiadiazole compounds
-
Dimethyl sulfoxide (DMSO) (for dissolving compounds)
-
Mueller-Hinton Agar (MHA)[9]
-
Sterile Petri dishes (100 mm or 150 mm)
-
Bacterial and/or fungal strains
-
Sterile cotton swabs[10]
-
0.5 McFarland turbidity standard[11]
-
Sterile saline solution (0.9%)
-
Sterile cork borer (for well diffusion)[5]
-
Sterile filter paper discs (6 mm diameter) (for disk diffusion)[12]
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin, Amphotericin B)[13][14]
-
Incubator[12]
-
Calipers or a ruler[12]
Procedure:
-
Preparation of Inoculum:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]
-
-
Application of Thiadiazole Compound:
-
For Agar Well Diffusion:
-
For Disk Diffusion:
-
Impregnate sterile filter paper discs with a known concentration of the thiadiazole compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[12]
-
Gently press the disks to ensure complete contact with the agar.[10] Disks should be placed at least 24 mm apart.[10]
-
-
-
Controls:
-
Incubation:
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the well/disk diameter) in millimeters (mm) using calipers or a ruler.[12]
-
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17]
Materials:
-
Thiadiazole compounds
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth (e.g., Schaedler broth for anaerobes)[18]
-
Sterile 96-well microtiter plates[15]
-
Bacterial and/or fungal strains
-
0.5 McFarland turbidity standard
-
Sterile saline solution
-
Positive control antibiotic
-
Incubator
Procedure:
-
Preparation of Thiadiazole Compound Dilutions:
-
Prepare a stock solution of the thiadiazole compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of final concentrations (e.g., 250 µg/mL to 1.56 µg/mL).[16]
-
-
Preparation of Inoculum:
-
Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add the diluted inoculum to each well of the microtiter plate already containing the serially diluted thiadiazole compound. The final volume in each well is typically 100 µL or 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Include wells with a standard antibiotic as a positive control.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[15]
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (no turbidity) compared to the growth control well.[16]
-
Data Presentation
The results of the antimicrobial activity assays should be recorded systematically. The table below provides a template for summarizing the quantitative data obtained.
| Compound ID | Test Microorganism | Method | Concentration (µg/mL or µ g/disk ) | Zone of Inhibition (mm) | MIC (µg/mL) |
| Thiadiazole-A | Staphylococcus aureus | Disk Diffusion | 30 µ g/disk | 18 | |
| Escherichia coli | Disk Diffusion | 30 µ g/disk | 15 | ||
| Candida albicans | Disk Diffusion | 30 µ g/disk | 12 | ||
| Staphylococcus aureus | Broth Microdilution | 16 | |||
| Escherichia coli | Broth Microdilution | 32 | |||
| Candida albicans | Broth Microdilution | 64 | |||
| Positive Control | Staphylococcus aureus | Disk Diffusion | 30 µ g/disk | 25 | |
| (e.g., Ciprofloxacin) | Escherichia coli | Disk Diffusion | 30 µ g/disk | 28 | |
| Staphylococcus aureus | Broth Microdilution | 2 | |||
| Escherichia coli | Broth Microdilution | 1 | |||
| Negative Control | All strains | Disk Diffusion | 0 | ||
| (DMSO) | All strains | Broth Microdilution | No Inhibition |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the key experimental workflows for antimicrobial susceptibility testing of thiadiazole compounds.
Overall workflow for antimicrobial screening.
Step-by-step workflow for MIC determination.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies [mdpi.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. asm.org [asm.org]
- 12. hereditybio.in [hereditybio.in]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. ijrpc.com [ijrpc.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Evaluation of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this core structure have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways involved in tumor progression.[3] This document provides detailed application notes and experimental protocols for the anticancer evaluation of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its structurally related analogs on various cancer cell lines.
Disclaimer: Direct experimental data on the anticancer activity of this compound is limited in publicly available literature. The quantitative data presented herein is for a closely related derivative, and the protocols are standardized methods for evaluating the anticancer potential of novel chemical entities.
Data Presentation: Cytotoxicity of a 5-(3-Nitrophenyl)-1,3,4-thiadiazole Derivative
The following table summarizes the cytotoxic activity of a representative derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole on a human breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µg/mL) | Reference Compound |
| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivative (Compound 3b) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Not Specified | 89.74 | Doxorubicin |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of cell viability in response to the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or analog) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thereby identifying late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Potential Signaling Pathway
Many anticancer agents, including 1,3,4-thiadiazole derivatives, exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspases.
Caption: A potential signaling pathway for apoptosis induction.
References
Application Notes and Protocols for Drug Design Using 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine as a Lead Compound
Introduction
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The mesoionic nature of the thiadiazole ring allows for effective membrane permeability, enhancing its potential as a drug candidate.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][3][4] The presence of the 3-nitrophenyl group at the 5-position is a key structural feature that can influence the compound's biological activity, often enhancing its cytotoxic or antimicrobial effects. These application notes provide a comprehensive guide for researchers utilizing this compound as a lead compound for the design and development of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆N₄O₂S |
| Molecular Weight | 222.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 833-47-6 |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(S2)N |
| InChI | InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) |
Source: PubChem CID 256343
Biological Activities and Lead Optimization
The 1,3,4-thiadiazole nucleus is a versatile starting point for developing targeted therapies. The primary amino group at the 2-position and the phenyl ring at the 5-position are amenable to a variety of chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have shown promising anticancer activity against a range of human cancer cell lines.[1][5] The mechanism of action for some derivatives has been linked to the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the extracellular signal-regulated kinase (ERK) pathway.[6]
Quantitative Data: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon) | MTT | 2.44 | [7] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast) | MTT | 23.29 | [7] |
| Derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (breast) | Not Specified | 2.32 | [5] |
| Derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (liver) | Not Specified | 8.35 | [5] |
| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (liver) | MTT | 4.37 | [8] |
| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | A-549 (lung) | MTT | 8.03 | [8] |
| Derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | MCF7 (breast) | MTT | 89.74 µg/ml | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a known pharmacophore for antimicrobial agents.[4] The introduction of a nitro group on the phenyl ring can contribute to the antimicrobial efficacy.[4]
Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | Broth Microdilution | 20-28 | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | Broth Microdilution | 20-28 | [4] |
| p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole | Not Specified | Not Specified | Not Specified | [4] |
| Nitro derivative of 2-amino-1,3,4-thiadiazole | E. coli | Not Specified | Moderate Activity | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO, if used for solubilization) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Resazurin or other viability indicator (optional)
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compounds in broth directly in the 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted inoculum to each well containing the test compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, add a viability indicator like resazurin and assess the color change.
-
Visualizations
Drug Design and Optimization Workflow
Caption: A workflow for the design and optimization of drugs starting from the lead compound.
Potential Signaling Pathway Inhibition
Caption: Potential mechanism of action via inhibition of the ERK signaling pathway.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. cresset-group.com [cresset-group.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Binding Studies of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 1,3,4-thiadiazole scaffold are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A crucial aspect of their mechanism of action is believed to involve direct interactions with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. Understanding the binding mechanism of these derivatives to DNA is paramount for the rational design of new and more effective therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for investigating the DNA binding properties of 1,3,4-thiadiazole derivatives. The methodologies described herein utilize common and accessible biophysical techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, complemented by in silico molecular docking studies.
Core Experimental Techniques
A multi-pronged approach is essential to thoroughly characterize the binding of 1,3,4-thiadiazole derivatives to DNA. The following techniques provide insights into the binding mode, affinity, and structural changes induced upon interaction.
-
UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the 1,3,4-thiadiazole derivative upon the addition of DNA. These changes can indicate the formation of a complex and can be used to calculate the binding constant.
-
Fluorescence Spectroscopy: Many 1,3,4-thiadiazole derivatives are fluorescent. The quenching of this fluorescence upon the addition of DNA can be used to determine the binding affinity and quenching mechanism.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[2][3][4] It can provide evidence for intercalation or groove binding.[5][6]
-
Molecular Docking: This computational technique provides a theoretical model of the interaction between the 1,3,4-thiadiazole derivative and DNA at the atomic level, predicting the preferred binding site and binding energy.
Data Presentation: Quantitative Analysis of DNA Binding
The following table summarizes key quantitative parameters that can be obtained from the experimental techniques described.
| 1,3,4-Thiadiazole Derivative | Method | Binding Constant (Kb) (M-1) | Stern-Volmer Quenching Constant (Ksv) (M-1) | Binding Mode | Reference |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Compound 1) | UV-Vis | 3.525 × 10⁴ | - | Minor Groove | [7] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Compound 2) | UV-Vis | 3.567 × 10⁴ | - | Minor Groove | [7] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Compound 3) | UV-Vis | 8.505 × 10⁴ | - | Minor Groove | [7] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Compound 4) | UV-Vis | 13.341 × 10⁴ | - | Minor Groove | [7] |
| Fatty acid derivative of 1,3,4-thiadiazole | UV, Fluorescence, CD | - | - | Minor Groove | [8][9] |
Experimental Protocols
Materials and Reagents
-
1,3,4-Thiadiazole derivatives
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Ethidium Bromide (for fluorescence displacement assays)
-
DMSO (for dissolving compounds)
-
Nuclease-free water
Protocol 1: UV-Visible Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of the 1,3,4-thiadiazole derivative in DMSO.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of CT-DNA can be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M-1cm-1).
-
Prepare a working buffer solution (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Titration:
-
Place a fixed concentration of the 1,3,4-thiadiazole derivative in a quartz cuvette.
-
Record the UV-Vis spectrum from 200-800 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption maxima (hyperchromism or hypochromism).
-
Calculate the binding constant (Kb) using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
-
Protocol 2: Fluorescence Spectroscopy
-
Preparation of Solutions:
-
Prepare solutions as described in Protocol 1.
-
-
Fluorescence Quenching Titration:
-
Place a fixed concentration of the 1,3,4-thiadiazole derivative in a quartz cuvette.
-
Excite the sample at its maximum absorption wavelength and record the emission spectrum.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix and equilibrate for 5 minutes before recording the emission spectrum.
-
-
Data Analysis:
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
Distinguish between static and dynamic quenching by analyzing the temperature dependence of Ksv.
-
Calculate the binding constant (Kb) and the number of binding sites (n) from the quenching data.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Preparation of Solutions:
-
CD Spectra Acquisition:
-
Record the CD spectrum of CT-DNA alone in the range of 220-320 nm. The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare samples containing a fixed concentration of CT-DNA and increasing concentrations of the 1,3,4-thiadiazole derivative.
-
Incubate the samples for a sufficient time to allow for binding.
-
Record the CD spectrum for each sample.
-
-
Data Analysis:
Protocol 4: Molecular Docking
-
Preparation of DNA Structure:
-
Obtain a suitable DNA structure (e.g., B-DNA) from the Protein Data Bank (PDB).
-
Prepare the DNA structure by removing any existing ligands and water molecules, adding hydrogen atoms, and assigning charges.
-
-
Preparation of Ligand Structure:
-
Draw the 2D structure of the 1,3,4-thiadiazole derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the DNA (e.g., the entire DNA molecule or specific grooves).
-
Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the DNA binding site.[10]
-
The program will generate a series of possible binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most probable binding mode (intercalation or groove binding).
-
Visualize the interactions between the ligand and DNA, such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
Caption: Experimental workflow for DNA binding studies.
Caption: Potential signaling pathway affected by DNA binding.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid. | Sigma-Aldrich [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of the compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a core structure in various pharmaceuticals and has shown promise for a broad spectrum of biological activities, including antioxidant effects.[1][2][3] The protocols detailed below are for the most common and robust assays used to determine antioxidant capacity: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
Scientific Background
Antioxidants are crucial in mitigating oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. The 1,3,4-thiadiazole nucleus is a key pharmacophore, and its derivatives have been a subject of interest for their potential therapeutic properties.[4][5] Schiff bases and other derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles have demonstrated notable antioxidant activities.[4][6] The presence of electron-donating or -withdrawing groups on the phenyl ring attached to the thiadiazole core can significantly influence the antioxidant potential.[7]
Data on Antioxidant Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the reported in vitro antioxidant activity of various 1,3,4-thiadiazole derivatives from the literature. This data provides a comparative baseline for the expected activity of this compound.
| Compound/Derivative | Assay | IC50 (µM) | Standard (IC50 in µM) | Reference |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | DPPH | 27.50 | Ascorbic Acid (29.2) | [1][2][3] |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 3) | DPPH | 28.00 | Ascorbic Acid (29.2) | [1][2][3] |
| 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | DPPH | 22.3 | Ascorbic Acid (111.6) | [7] |
| A derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole (3b) | DPPH | 15.9 µg/ml | Ascorbic Acid | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[8]
Materials:
-
This compound (or derivative)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[3] Create a series of dilutions from the stock solution to achieve a range of concentrations. Prepare similar dilutions for the standard antioxidant (ascorbic acid).
-
Assay Protocol:
-
Add 20 µL of the sample or standard solution to the wells of a 96-well plate.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[9][10]
-
A blank containing only the solvent and DPPH solution should also be measured.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound (or derivative)
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Preparation of Test Compound and Standard: Prepare serial dilutions of the test compound and the standard (Trolox) as described for the DPPH assay.
-
Assay Protocol:
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is observed by the formation of a blue-colored Fe²⁺-TPTZ complex, and the absorbance is measured at 593 nm.[12][13]
Materials:
-
This compound (or derivative)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Incubate the reagent at 37°C for 10 minutes.[11]
-
Preparation of Test Compound and Standard Curve: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 0.1 to 1.5 mM).[15]
-
Assay Protocol:
-
Calculation of Antioxidant Power: The antioxidant capacity of the sample is determined from the standard curve of ferrous sulfate. The results are expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.
Conclusion
The 1,3,4-thiadiazole moiety represents a promising scaffold for the development of novel antioxidant agents. The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for the in vitro evaluation of the antioxidant potential of this compound and its derivatives. The comparative data presented underscores the potential for this class of compounds to exhibit significant antioxidant activity. Further structure-activity relationship (SAR) studies, guided by the results from these assays, can lead to the identification of more potent antioxidant candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. saudijournals.com [saudijournals.com]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmp.ir [jmp.ir]
Application Notes & Protocols for Evaluating the Antitubercular Activity of Thiadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents.[1][2] Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting potent antitubercular activity.[3][4][5] This document provides a detailed experimental framework for the comprehensive evaluation of thiadiazole-based compounds as potential anti-TB drug candidates, covering initial in vitro screening to preliminary safety profiling.
I. In Vitro Antitubercular Activity Assessment
The primary in vitro assay to determine the antitubercular potency of a compound is the measurement of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
A. Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the widely accepted broth microdilution method for determining the MIC of compounds against Mycobacterium tuberculosis.[6][8]
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294), the standard reference strain.[6]
-
Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[6]
-
Test thiadiazole compounds and reference drugs (e.g., Isoniazid, Rifampicin).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline with 0.05% Tween 80.
-
Resazurin sodium salt solution (for Alamar Blue assay variant).[3]
2. Experimental Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
3. Detailed Steps:
-
Preparation of Compound Plates:
-
Prepare a stock solution of the test thiadiazole in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth directly in a 96-well plate to achieve final concentrations typically ranging from 0.015 to 128 µg/mL.[6]
-
Include wells for a positive control (no drug) and a negative control (no bacteria). Also, include wells for reference drugs.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Homogenize the culture by vortexing with glass beads to break up clumps.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.[6]
-
Dilute this suspension 1:100 in broth to achieve a final concentration of approximately 10^5 CFU/mL in each well.[6]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Seal the plates and incubate at 37°C.
-
-
Reading and Interpretation:
-
After 7 days, and subsequently up to 21 days, observe the plates for bacterial growth.[6] The definitive reading should be performed when visible growth is evident in the drug-free control well.
-
The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth, observed as the absence of turbidity.[9]
-
For the Alamar Blue assay variant, a resazurin solution is added to the wells, and a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.[3]
-
B. Data Presentation: In Vitro Antitubercular Activity
Summarize the MIC values for the tested thiadiazole derivatives and reference drugs in a clear, tabular format.
| Compound ID | Chemical Structure/Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Thia-001 | 2-amino-5-phenyl-1,3,4-thiadiazole | 16 |
| Thia-002 | 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 8 |
| Thia-003 | 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 4 |
| Isoniazid | (Reference Drug) | 0.05 |
| Rifampicin | (Reference Drug) | 0.1 |
II. In Vitro Cytotoxicity Assessment
A critical step in preclinical evaluation is to assess the cytotoxic effects of new compounds on mammalian cells to determine their therapeutic window.[10] It is recommended to use a panel of assays and multiple cell lines to obtain a comprehensive safety profile.[10]
A. Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
1. Materials and Reagents:
-
Human cell lines: e.g., HepG2 (liver), A549 (lung), RAW 264.7 or THP-1 (macrophages).[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[11]
-
Test thiadiazole compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
2. Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
3. Detailed Steps:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of the thiadiazole compounds.
-
Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.
-
B. Data Presentation: Cytotoxicity and Selectivity Index
Present the cytotoxicity data and calculate the Selectivity Index (SI), which is a crucial parameter for evaluating the therapeutic potential of a compound. SI is calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacteria over host cells.
| Compound ID | CC₅₀ (µg/mL) on HepG2 cells | MIC (µg/mL) vs. M. tuberculosis H37Rv | Selectivity Index (SI = CC₅₀/MIC) |
| Thia-001 | >128 | 16 | >8 |
| Thia-002 | 100 | 8 | 12.5 |
| Thia-003 | 64 | 4 | 16 |
| Isoniazid | >200 | 0.05 | >4000 |
III. In Vivo Efficacy Models (Brief Overview)
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics.[12]
-
Mouse Model: The mouse model of TB is widely used and has been predictive of drug behavior in humans.[13] Efficacy is typically assessed by enumerating bacterial colony-forming units (CFU) in the lungs and spleen after a period of treatment.[14][15]
-
Zebrafish Model: The Mycobacterium marinum-infected zebrafish larva model offers a rapid in vivo platform for high-throughput screening of antitubercular drugs.[13] Fluorescence-based methods can be used for the quantitative assessment of drug efficacy and toxicity.[13]
Logical Relationship of Evaluation Stages:
Caption: Logical progression for evaluating antitubercular compounds.
This framework provides a systematic approach to the preclinical evaluation of thiadiazole derivatives for antitubercular activity. By following these standardized protocols, researchers can generate reproducible and comparable data, facilitating the identification of promising lead compounds for further development in the fight against tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 1,3,4-Thiadiazole Libraries for Drug Discovery
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a vast array of pharmacological activities, making them a subject of intense research in drug discovery. The unique chemical properties of the 1,3,4-thiadiazole nucleus, such as its aromaticity, metabolic stability, and ability to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its versatile biological functions.[2][3] Due to their mesoionic nature, these compounds can effectively cross cellular membranes to interact with various biological targets.[4][5]
Compounds incorporating the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents.[1][3][6] In oncology, they have been shown to interfere with multiple signaling pathways crucial for cancer progression, such as the PI3K/Akt and MAPK/ERK pathways, and inhibit key enzymes like histone deacetylases (HDACs), protein kinases (e.g., Abl kinase, FAK), and topoisomerase II.[4][7][8] High-throughput screening (HTS) of 1,3,4-thiadiazole libraries is therefore a critical strategy for identifying novel lead compounds for therapeutic development.
Key Applications and Molecular Targets
-
Anticancer: Inhibition of protein kinases (c-Src/Abl, FAK, EGFR, VEGFR-2), tubulin polymerization, and histone deacetylase (HDAC).[7][8][9] Many derivatives show potent cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[4][7]
-
Antimicrobial: Broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal species.[3][10]
-
Enzyme Inhibition: Targeting enzymes such as carbonic anhydrase, monoamine oxidase (MAO), and various kinases is a common mechanism of action.[6][11]
Experimental Protocols
This section provides detailed protocols for a typical HTS campaign designed to identify 1,3,4-thiadiazole-based inhibitors of a target protein kinase, a common target class for this scaffold.[6][8]
Protocol 1: Primary High-Throughput Screening (HTS) - Kinase Activity Assay
This protocol describes a generic, fluorescence-based assay suitable for automated HTS to measure the activity of a target kinase.
Objective: To rapidly screen a large library of 1,3,4-thiadiazole derivatives to identify compounds that inhibit the target kinase activity by more than 50% at a single concentration (e.g., 10 µM).
Materials:
-
1,3,4-Thiadiazole compound library dissolved in 100% DMSO.
-
Recombinant purified target kinase.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well, low-volume, white assay plates.
-
Automated liquid handling systems and a plate reader capable of luminescence detection.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 1,3,4-thiadiazole library stock plates (10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Control Wells: Designate wells for positive control (no enzyme), and negative control (DMSO vehicle, 100% activity).
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.[11]
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Signal Detection: Stop the enzymatic reaction and develop a luminescent signal by adding the detection reagent according to the manufacturer's protocol (e.g., 20 µL of ADP-Glo™ Reagent). Incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence signal on a compatible plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Methodology:
-
Serial Dilution: For each confirmed hit compound, create an 8-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.
-
Assay Performance: Perform the same kinase assay as described in Protocol 1. Instead of a single concentration, plate the compounds across the concentration range (e.g., 100 µM to 0.045 µM final concentration).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Protocol 3: Secondary Assay - Cell Viability (CCK-8)
Objective: To evaluate the cytotoxicity of confirmed hits and determine their effect on cancer cell proliferation.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116).[12][13]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear-bottom cell culture plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with the hit compounds at various concentrations (similar to the dose-response analysis). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.[4]
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Quantitative results from the screening cascade should be summarized for clear comparison.
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | Kinase Assay IC₅₀ (µM) | Cell Viability GI₅₀ (µM) (MCF-7) |
| Control | Doxorubicin | N/A | N/A | 0.85 |
| TH-001 | [Structure] | 85.4 | 1.62[12] | 3.22 |
| TH-002 | [Structure] | 72.1 | 3.59[12] | 5.41 |
| TH-003 | [Structure] | 65.8 | 7.4[8] | 10.3[13] |
| TH-004 | [Structure] | 21.3 | > 50 | > 100 |
| TH-005 | [Structure] | 91.2 | 2.44[4] | 2.85[12] |
Visualizations
High-Throughput Screening Workflow
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the molecular docking of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine with two potential protein targets: Dihydrofolate reductase (DHFR) and Cyclooxygenase-2 (COX-2). This protocol outlines the necessary steps for ligand and protein preparation, grid generation, execution of the docking simulation using AutoDock Vina, and the subsequent analysis and visualization of the results. The provided methodologies and data will serve as a valuable resource for researchers engaged in structure-based drug design and the investigation of 1,3,4-thiadiazole derivatives as potential therapeutic agents.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the known biological activities of the 1,3,4-thiadiazole scaffold.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[3] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
This protocol focuses on two well-established drug targets:
-
Dihydrofolate reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids.[4][5] Its inhibition can disrupt cell proliferation, making it a target for anticancer and antimicrobial agents.[6][7]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8] Selective COX-2 inhibitors are used as anti-inflammatory drugs.
Target Protein Selection and Ligand Information
Target Proteins:
-
Human Dihydrofolate Reductase (DHFR):
-
PDB ID: 1DHF[9]
-
Description: Crystal structure of human DHFR complexed with folate. This structure provides a clear definition of the active site.
-
-
Human Cyclooxygenase-2 (COX-2):
-
PDB ID: 5KIR[10]
-
Description: The crystal structure of human COX-2 in complex with the selective inhibitor Vioxx (Rofecoxib), which clearly defines the inhibitor binding pocket.
-
Ligand:
-
Name: this compound
-
PubChem CID: 256343[11]
-
Molecular Formula: C₈H₆N₄O₂S
-
3D Structure: The 3D conformer of the ligand can be downloaded from the PubChem database in SDF format.
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking protocol described in this document.
Figure 1: A flowchart outlining the key stages of the molecular docking protocol.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking using AutoDock Vina.
Software Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.[4]
-
Open Babel: For file format conversion.
-
PyMOL: For visualization and analysis of results.[12][13][14]
Ligand Preparation
-
Download Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 256343) in SDF format.[11]
-
Convert to PDBQT format:
-
Use Open Babel to convert the SDF file to a PDB file.
-
Load the ligand.pdb file into AutoDock Tools.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protein Preparation
-
Download Protein Structure: Download the PDB file for the target protein (1DHF for DHFR or 5KIR for COX-2) from the RCSB PDB database.[9][10]
-
Prepare the Receptor in AutoDock Tools:
-
Open AutoDock Tools.
-
Go to File -> Read Molecule and open the downloaded PDB file.
-
Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein as a PDBQT file (e.g., protein.pdbqt).
-
Grid Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.
-
Open the Prepared Protein in AutoDock Tools: If not already open, load the protein.pdbqt file.
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein. For PDB structures with a co-crystallized ligand, center the grid box on the ligand.
-
Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the grid (size_x, size_y, size_z).
-
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is run from the command line. You will need to create a configuration file (conf.txt) that specifies the input files and grid parameters.
-
Create a Configuration File (conf.txt):
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Data Presentation and Analysis
The primary output of the docking simulation is a PDBQT file containing the docked poses of the ligand and a log file with the binding affinities.
Quantitative Data Summary
The following tables summarize expected binding affinities for 1,3,4-thiadiazole derivatives with DHFR and COX-2 based on published literature. The values for this compound are hypothetical and should be replaced with the actual results from the docking simulation.
Table 1: Docking Results for DHFR
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Predicted) | Reference |
| This compound | To be determined | To be determined | To be determined | This study |
| 1,3,4-thiadiazole derivative 1 | -8.4 | N/A | Leu 28, Ser 59, Asp 31, Gln 35 | [15] |
| 1,3,4-thiadiazole derivative 2 | -8.2 | N/A | Gln 35, Glu 30 | [1] |
| Methotrexate (control) | - | - | - | [16] |
Table 2: Docking Results for COX-2
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues (Predicted) | Reference |
| This compound | To be determined | To be determined | To be determined | This study |
| 1,3,4-thiadiazole-thiazolidinone hybrid | - (IC₅₀ = 70 nM) | N/A | - | [13] |
| Rofecoxib (Vioxx) (control) | - | - | - | [10][17] |
Results Analysis
-
Binding Affinity: This value, found in the log file, represents the predicted free energy of binding. More negative values indicate a stronger predicted binding affinity.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a co-crystallized structure), the RMSD between the docked pose and the known pose can be calculated to assess the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.
-
Interaction Analysis: The docked poses should be visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Visualization of Docking Results
PyMOL is a powerful tool for visualizing the results of a molecular docking simulation.
-
Load the Protein and Docked Ligand:
-
Open PyMOL.
-
Load the prepared protein PDBQT file (protein.pdbqt).
-
Load the docking results file (docking_results.pdbqt). This file may contain multiple binding poses.
-
-
Visualize Interactions:
-
Display the protein as a cartoon and the ligand as sticks.
-
Use the Action -> preset -> ligand sites -> cartoon to highlight the binding pocket.
-
To identify interactions, use the Wizard -> Measurement tool to measure distances between atoms or use plugins that can automatically identify and display interactions.
-
Generate high-quality images for publication using the ray or draw command.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with DHFR and COX-2 inhibition.
DHFR Inhibition Pathway
Figure 2: Inhibition of the DHFR pathway by this compound.
COX-2 Inhibition Pathway
Figure 3: Inhibition of the COX-2 pathway by this compound.
Conclusion
This protocol provides a detailed framework for conducting molecular docking studies of this compound with DHFR and COX-2. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and lead optimization efforts in the pursuit of novel therapeutics. The combination of computational and experimental approaches is crucial for accelerating the drug discovery process.
References
- 1. sciforum.net [sciforum.net]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 3. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static-bcrf.biochem.wisc.edu [static-bcrf.biochem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. youtube.com [youtube.com]
- 14. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent. For the synthesis of this compound, this typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide.
Q2: What are the typical dehydrating/cyclizing agents used in this synthesis?
Commonly used agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[1][2][3] The choice of reagent can significantly impact reaction conditions, time, and yield.
Q3: My yield is consistently low. What are the potential reasons?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal cyclizing agent: The chosen dehydrating agent may not be effective enough. Trying a different agent (e.g., switching from H₂SO₄ to POCl₃) might improve the yield.
-
Side reactions: The formation of byproducts, such as oxadiazoles or triazoles, can reduce the yield of the desired thiadiazole.
-
Purification losses: Significant amounts of product may be lost during workup and purification steps.
-
Poor quality of starting materials: Ensure the purity of 3-nitrobenzoic acid and thiosemicarbazide.
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A common byproduct is the corresponding 1,3,4-oxadiazole. This can occur if the cyclization proceeds with the elimination of hydrogen sulfide instead of water. Another possibility is the formation of a 1,2,4-triazole derivative, particularly if the reaction is carried out under basic conditions.
Q5: How can I minimize the formation of byproducts?
Using a strong dehydrating agent that also acts as a chlorinating agent, like phosphorus oxychloride, can favor the formation of the thiadiazole.[1] Maintaining acidic conditions is also crucial to suppress the formation of triazole byproducts.
Q6: What is the best way to purify the final product?
Purification is typically achieved through recrystallization. Common solvent systems include ethanol, methanol, or mixtures of dimethylformamide (DMF) and water.[3] The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective cyclizing agent. | Try a more potent dehydrating agent such as phosphorus oxychloride or phosphorus pentachloride. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Poor quality of starting materials. | Ensure the purity of 3-nitrobenzoic acid and thiosemicarbazide. Recrystallize if necessary. | |
| Formation of a White Precipitate that is not the Product | Formation of insoluble inorganic salts during workup. | Ensure complete neutralization and washing of the crude product. |
| The product may have precipitated prematurely. | Adjust the pH and temperature during the workup procedure. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Removing the Color of the Product | Presence of colored impurities. | Treat the recrystallization solution with activated charcoal. |
| The product itself may be colored. | The nitro group can impart color to the molecule. Confirm the purity by analytical methods (NMR, MS). |
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, providing a comparative overview.
| Starting Aryl Carboxylic Acid | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | conc. H₂SO₄ | 80-90 | 7-8 | Not specified | [4] |
| 4-Substituted Benzoic Acids | conc. H₂SO₄ | Not specified | Not specified | Moderate to Good | [2] |
| Aromatic Carboxylic Acids | POCl₃ | 80-90 | 1 | Not specified | [1] |
| Benzoic Acid | Polyphosphate Ester | Reflux | 10 | 64.4 | [5] |
| 4-Nitrobenzoic Acid | PCl₅ (Solid-state) | Room Temp | Not specified | 96.7 | [3] |
| 3,5-Dinitrobenzoic Acid | PCl₅ (Solid-state) | Room Temp | Not specified | 95.7 | [3] |
Experimental Protocols
Method 1: Synthesis using Phosphorus Oxychloride
This protocol is adapted from general procedures for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent) and phosphorus oxychloride (10-15 mL).
-
Addition of Thiosemicarbazide: To the stirred mixture, slowly add thiosemicarbazide (1 equivalent).
-
Heating: Heat the reaction mixture at 80-90 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) to a pH of 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture.
Method 2: Synthesis using Concentrated Sulfuric Acid
This protocol is based on general methods for acid-catalyzed cyclization.[2][4]
-
Reaction Setup: In a round-bottom flask, add thiosemicarbazide (1 equivalent) and 3-nitrobenzoic acid (1 equivalent).
-
Acid Addition: Carefully add concentrated sulfuric acid dropwise to the mixture with cooling in an ice bath.
-
Heating: Heat the mixture at 80-90 °C for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting logical flow.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted 1,3,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1,3,4-thiadiazoles.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a 2,5-disubstituted 1,3,4-thiadiazole resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in 1,3,4-thiadiazole synthesis is a common issue that can stem from several factors. Consider the following potential causes and solutions:
-
Inefficient Cyclization/Dehydration: The cyclization of the thiosemicarbazide or related intermediate is a critical step that often requires the removal of water.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Strong dehydrating agents are often necessary. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃)[1]. The selection of the right agent is crucial and can be reaction-dependent. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, an insufficient amount of a PPA equivalent can lead to reaction failure[1].
-
Reagent Quantity: Ensure the molar ratio of the dehydrating agent to the starting material is optimal. Excess or insufficient amounts can lead to side reactions or incomplete conversion.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy for cyclization.
-
Troubleshooting:
-
Increase Temperature: Many syntheses require heating[1]. If the reaction is being run at room temperature, consider increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.
-
Avoid Degradation: Be aware that excessive heat can lead to the degradation of starting materials or the final product[1]. A gradual increase in temperature is recommended.
-
-
-
Poor Quality of Starting Materials: Impurities in reagents can significantly hinder the reaction.
-
Troubleshooting:
-
Purity Check: Ensure the purity of your starting materials, such as carboxylic acids, thiosemicarbazides, or acyl hydrazides, before beginning the synthesis[1]. Recrystallization or column chromatography of starting materials may be necessary.
-
-
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of the reaction using TLC to determine the point of maximum product formation and to avoid the formation of degradation products over extended reaction times[1].
-
-
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can prevent an efficient reaction.
-
Troubleshooting:
-
Solvent Screening: If a starting material, like an acyl hydrazide derivative, is not dissolving, consider alternative solvents. For example, if ethanol is not effective, solvents like THF, dioxane, or isopropanol could be tested[1].
-
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing a mixture of products, making the purification of the desired 1,3,4-thiadiazole difficult. What are common side reactions and how can I minimize them?
Answer: The formation of side products is a frequent challenge. Here are some common side reactions and strategies to mitigate them:
-
Formation of Oxadiazoles: When synthesizing 2-amino-1,3,4-thiadiazoles, the formation of the corresponding 2-amino-1,3,4-oxadiazole can occur as a competing reaction.
-
Troubleshooting:
-
Reagent-Based Regioselectivity: The choice of cyclizing agent can influence the regioselectivity of the reaction. For example, using EDC·HCl in DMSO tends to favor the formation of 2-amino-1,3,4-oxadiazoles, while p-TsCl with triethylamine in N-methyl-2-pyrrolidone can favor the formation of 2-amino-1,3,4-thiadiazoles[2][3].
-
-
-
Hydrolysis of Intermediates or Products: The use of strong acids and high temperatures can sometimes lead to the hydrolysis of functional groups on the starting materials or the product.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions, such as using a different acid catalyst or a lower reaction temperature, if hydrolysis is suspected.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize water-related side reactions.
-
-
-
Thiourea Dimerization or Decomposition: In Hantzsch-type syntheses, the thiourea derivative can undergo self-condensation or decomposition under harsh conditions.
-
Troubleshooting:
-
Control of Stoichiometry: Use a precise stoichiometry of reactants.
-
Gradual Addition: Add the thiourea derivative slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.
-
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating closely related products. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be used for initial purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted 1,3,4-thiadiazoles?
A1: The most frequently used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides or their derivatives.[4][5] These are often reacted with carboxylic acids, acid chlorides, or anhydrides.[5] Other common starting materials include acylhydrazides, which can be reacted with various sulfur-containing reagents like carbon disulfide (CS₂) or isothiocyanates.[4]
Q2: How can I synthesize the thiosemicarbazide precursor if it is not commercially available?
A2: Thiosemicarbazides can be synthesized by reacting an appropriate acylhydrazide with an aryl isothiocyanate in a solvent like refluxing ethanol.[6]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-thiadiazoles?
A3: Yes, research is ongoing to develop more environmentally benign synthetic routes. Some approaches include:
-
Microwave-assisted synthesis: This can often reduce reaction times and the amount of solvent required.
-
Use of solid-supported catalysts: These can be easily recovered and reused.[7]
-
One-pot syntheses: These reduce the number of workup and purification steps, minimizing solvent waste.[8]
-
Use of less toxic reagents: For example, polyphosphate ester (PPE) has been used as a less toxic alternative to reagents like POCl₃ or SOCl₂ for the cyclodehydration step.[8]
Q4: How can I confirm the formation of the 1,3,4-thiadiazole ring in my product?
A4: Spectroscopic methods are essential for structure confirmation:
-
¹H NMR: The disappearance of signals corresponding to the NH and NH₂ protons of the thiosemicarbazide precursor is a key indicator of cyclization.[6] New aromatic protons or protons on substituent groups will appear in the expected regions.
-
¹³C NMR: The appearance of characteristic signals for the carbon atoms within the 1,3,4-thiadiazole ring (typically in the range of 150-170 ppm) is a strong confirmation.
-
IR Spectroscopy: Look for the disappearance of the C=S stretching vibration from the thiosemicarbazide and the appearance of C=N stretching bands characteristic of the thiadiazole ring.[9]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted 1,3,4-thiadiazoles as reported in the literature.
Table 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide
| Aryl Substituent | Reagent/Catalyst | Yield (%) | Reference |
| Phenyl | POCl₃ | 91% | [10] |
| 4-Methylphenyl | POCl₃ | 89% | [10] |
| 2,5-Dimethoxyphenyl | POCl₃ | 61% | [10] |
Table 2: Cyclization of 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides to 1,3,4-Thiadiazoles
| Aryl Substituent | Reagent/Catalyst | Yield (%) | Reference |
| Various substituted aryls | Concentrated H₂SO₄ | 22-70% | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives [10]
This protocol describes the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride.
-
To a mixture of the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents), add phosphorus oxychloride (POCl₃) (4-5 equivalents) dropwise under cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 75-80 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 5-aryl-1,3,4-thiadiazole-2-amine.
Protocol 2: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides via Acid-Catalyzed Cyclization [6]
This protocol details the cyclization of a thiosemicarbazide intermediate using concentrated sulfuric acid.
-
Carefully add the 1-aroyl-4-aryl-thiosemicarbazide (1 equivalent) to an excess of cold (0 °C) concentrated sulfuric acid (H₂SO₄).
-
Stir the mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by TLC.
-
Pour the reaction mixture carefully onto crushed ice.
-
Allow the ice to melt, and collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Dry the crude product and recrystallize it from an appropriate solvent (e.g., ethanol) to yield the pure 1,3,4-thiadiazole derivative.
Visualizations
Caption: General workflow for the synthesis of substituted 1,3,4-thiadiazoles.
Caption: Troubleshooting decision tree for low yield in 1,3,4-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Thiadiazole Synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of various thiadiazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in thiadiazole synthesis?
Low yields in thiadiazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction temperatures, inappropriate solvent choice, and the nature of the oxidizing or cyclizing agents used. For instance, in the synthesis of 1,2,4-thiadiazoles via oxidative dimerization of thioamides, improper oxidizing agents can lead to over-oxidation or the formation of side products[1]. Similarly, for 1,2,3-thiadiazoles synthesized via the Hurd-Mori reaction, the purity of the hydrazone precursor is critical, as impurities can interfere with the cyclization process[2].
Q2: How can I minimize the formation of side products?
Side product formation is a common challenge. Careful control of reaction conditions is key. In the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, common side products include the corresponding amide from hydrolysis of the thioamide and partially oxidized intermediates[1]. To minimize these, ensure anhydrous conditions and use the appropriate stoichiometry of the oxidizing agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent the formation of degradation products[3].
Q3: What is the importance of substituent electronic effects on the reaction outcome?
The electronic nature of the substituents on your starting materials can significantly impact the reaction. For the synthesis of 4-substituted-1,2,3-thiadiazoles, electron-withdrawing groups on the precursor often result in higher yields, whereas electron-donating groups can lead to poor conversion rates[2].
Troubleshooting Guides
1,2,3-Thiadiazole Synthesis (Hurd-Mori Reaction)
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed thionyl chloride (SOCl₂). | Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ is sensitive to moisture[2]. |
| Starting hydrazone does not have an α-methylene group. | The Hurd-Mori reaction requires an α-methylene group on the hydrazone for cyclization to occur. Verify the structure of your starting material[2]. | |
| Impure hydrazone starting material. | Ensure the starting hydrazone is pure and dry, as impurities can hinder the cyclization process[2]. | |
| Low Yield | Suboptimal reaction temperature. | The reaction is often initiated at low temperatures and then warmed or refluxed. The ideal temperature profile is substrate-dependent. A reaction temperature of 60°C has been reported to give high yields in some cases[2]. |
| Presence of electron-donating groups on the precursor. | Electron-donating groups can result in poor conversion. If possible, consider using precursors with electron-withdrawing groups[2]. | |
| Harsh reaction conditions leading to product decomposition. | Optimize the reaction temperature. For some substrates, cooling the reaction mixture may be necessary to prevent side reactions and degradation[3]. | |
| Formation of Multiple Products | Unexpected side reactions. | A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. Characterize side products using NMR, Mass Spectrometry, and IR spectroscopy[3]. |
1,2,4-Thiadiazole Synthesis (Oxidative Dimerization of Thioamides)
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Inappropriate oxidizing agent. | The choice of oxidizing agent is crucial and can lead to over-oxidation or side products. Common oxidizing agents include iodine and Oxone. Systematically screen different oxidizing agents[1][4]. |
| Suboptimal reaction temperature or solvent. | Optimize reaction parameters such as temperature and solvent. A Design of Experiments (DoE) approach can be beneficial[1]. | |
| Unsuitable base for the specific reaction. | The choice of base can hinder the desired reaction pathway. Screen different bases to find the optimal one for your substrate[1]. | |
| Multiple Spots on TLC | Formation of side products like the corresponding amide. | This can result from the hydrolysis of the thioamide. Ensure anhydrous reaction conditions[1]. |
| Partially oxidized intermediates. | Adjust the stoichiometry of the oxidizing agent and monitor the reaction closely by TLC to avoid incomplete oxidation[1]. | |
| Poor Regioselectivity (for unsymmetrical thiadiazoles) | Lack of control in bond formation. | A one-pot reaction of a nitrile with a thioamide can allow for sequential bond formation, thereby controlling the substitution pattern. Acidic conditions have also been shown to influence regioselectivity in related Hantzsch syntheses[1]. |
1,3,4-Thiadiazole Synthesis (from Thiosemicarbazides)
| Issue | Possible Cause | Recommended Solution |
| Reaction Failure | Inefficient dehydrating agent for cyclization. | Strong dehydrating agents like concentrated H₂SO₄, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are often required. The choice and amount are critical[5]. |
| Poor quality of starting materials. | Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of your reagents[5]. | |
| Low Yield | Suboptimal reaction temperature. | Many cyclization reactions require heating. However, excessive heat can cause degradation. For microwave-assisted synthesis, optimize both temperature and irradiation time[5]. |
| Insufficient reaction time. | Monitor the reaction progress by TLC to determine the optimal duration[5]. | |
| Solubility Issues | Poor solubility of starting materials in the chosen solvent. | If starting materials like acyl hydrazides do not dissolve, explore alternative solvents such as THF, dioxane, or isopropanol[5]. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Na₂CO₃ solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Air dry the solid on a tared watchglass to obtain the product.
Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole from Thiosemicarbazide and Formic Acid[7]
Materials:
-
Thiosemicarbazide (5.00 g)
-
Formic acid (5.00 mL)
-
Concentrated hydrochloric acid (6.00 mL)
-
Concentrated ammonia solution
-
Ice water
-
Distilled water
Procedure:
-
Place thiosemicarbazide in a 50 mL three-necked flask with a magnetic stirrer.
-
Add formic acid at once while cooling in an ice bath.
-
Once a slurry forms, slowly add concentrated hydrochloric acid dropwise.
-
Transfer the reaction mixture to an oil bath preheated to 107°C and stir for 4.5 to 5.0 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction solution to room temperature and adjust the pH to 8-9 with concentrated ammonia.
-
Store the mixture in a refrigerator overnight to allow for the precipitation of white crystals.
-
Filter the crystals, wash three times with ice water, and recrystallize from distilled water to obtain the pure product.
Protocol 3: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[8]
Materials:
-
Aromatic carboxylic acid (3.00 mmol)
-
Phosphorus oxychloride (POCl₃) (10 mL)
-
Thiosemicarbazide (3.00 mmol)
-
Water (40 mL)
-
50% Sodium hydroxide solution
Procedure:
-
Stir a mixture of the aromatic carboxylic acid and POCl₃ for 20 minutes at room temperature.
-
Add thiosemicarbazide to the mixture.
-
Heat the resulting mixture at 80-90°C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add water.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture and basify the solution to a pH of 8 using the 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in 1,2,3-thiadiazole synthesis.
Caption: Troubleshooting workflow for 1,3,4-thiadiazole synthesis issues.
References
troubleshooting antimicrobial assay inconsistencies with thiadiazole compounds
Technical Support Center: Thiadiazole Antimicrobial Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiadiazole compounds in antimicrobial assays.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in antimicrobial assays involving thiadiazole compounds.
Question: Why am I seeing variable or no activity with my thiadiazole compound against susceptible microbial strains?
Answer:
Inconsistent or absent antimicrobial activity can stem from several factors related to the inherent properties of thiadiazole compounds and the assay methodology.
-
Solubility Issues: Many thiadiazole derivatives are highly lipophilic and have poor aqueous solubility.[1][2] If the compound precipitates in the test medium, its effective concentration will be lower than expected, leading to artificially high Minimum Inhibitory Concentration (MIC) values or a false lack of activity.
-
Compound Stability: The stability of the thiadiazole compound under your specific experimental conditions (e.g., pH, temperature, media components) may be a factor. Degradation of the compound over the incubation period can lead to a loss of activity.
-
Assay Method: The chosen assay method (e.g., broth microdilution vs. agar diffusion) can influence the outcome. Poor diffusion in agar due to low solubility can be a particular problem with agar-based methods.[3]
Question: My thiadiazole compound is not dissolving in the test medium. What can I do?
Answer:
Addressing solubility is a critical first step for obtaining reliable results.
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[4] However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes. Always include a solvent control to assess any inhibitory effects of the solvent itself.
-
Alternative Solvents: If DMSO is not suitable, other organic solvents like ethanol or methanol can be considered, again with appropriate controls.
-
Formulation Strategies: For more advanced troubleshooting, consider formulating the compound with solubility-enhancing excipients, such as cyclodextrins or polymers like PEG 6000 and PVP K30.[2]
Question: I am observing inconsistent zone sizes in my agar diffusion assay. What could be the cause?
Answer:
Inconsistencies in agar diffusion assays with thiadiazole compounds are often related to their physicochemical properties.
-
Poor Diffusion: Due to their often lipophilic nature, thiadiazole compounds may diffuse poorly through the aqueous agar matrix.[1][3] This can result in smaller or non-existent zones of inhibition, even if the compound is active.
-
Precipitation: The compound may precipitate on the filter paper disc or at the point of application in an agar well assay, preventing its diffusion into the agar.
-
Inoculum Density: Variations in the density of the microbial lawn can affect the size of the inhibition zone. Ensure a standardized inoculum preparation.
Recommendation: For poorly soluble compounds like many thiadiazoles, broth microdilution is often a more reliable method than agar diffusion for determining MIC values as it mitigates issues related to diffusion through agar.[4]
Frequently Asked Questions (FAQs)
Q1: What are the typical mechanisms of antimicrobial action for thiadiazole compounds?
A1: The 1,3,4-thiadiazole scaffold is versatile and its derivatives can exhibit a broad spectrum of biological activities.[5] Their antimicrobial action is often attributed to the ability to modulate enzyme function and disrupt key biochemical pathways in pathogens.[5] Some have been found to inhibit essential enzymes like DNA gyrase or interfere with ergosterol biosynthesis in fungi.[1][6]
Q2: Which antimicrobial susceptibility testing methods are most suitable for thiadiazole compounds?
A2: Broth microdilution is a widely used and recommended method for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives.[4][7] This method is generally less affected by the solubility and diffusion issues that can confound agar-based methods like disk diffusion.[8][9][10][11]
Q3: What are some common solvents for preparing stock solutions of thiadiazole compounds?
A3: Dimethyl sulfoxide (DMSO) is a frequently used solvent for preparing stock solutions of thiadiazole compounds for antimicrobial testing.[4][12] It is important to ensure the final concentration of DMSO in the assay is non-toxic to the test microorganisms.
Q4: Should I expect broad-spectrum activity from my thiadiazole compound?
A4: The spectrum of activity for thiadiazole derivatives can vary widely depending on their specific chemical structure. Some compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may be more potent against specific types of bacteria or fungi.[8][13][14] For example, halogen substitutions on a phenyl ring have been shown to increase activity against Gram-positive bacteria, while oxygenated substituents may enhance antifungal activity.[8][13]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiadiazole derivatives against different microbial strains as reported in the literature.
Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Fluorinated/Chlorinated 1,3,4-thiadiazoles | 20-28 | 20-28 | - | - | [8] |
| Imidazo[2,1-b][1][13][15]thiadiazoles | 0.03 | 0.03 | 0.5 | - | [16] |
| Schiff bases of 1,3,4-thiadiazole | 4-16 | - | 4-16 | - | [6] |
| 2-Amino-1,3,4-thiadiazole derivatives | 126-1024 | - | 126-1024 | 126-1024 | [14] |
Table 2: Antifungal Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)
| Compound Type | C. albicans | A. niger | Reference |
| Oxygenated Phenyl-1,3,4-thiadiazoles | 32-42 | 32-42 | [8][13] |
| Imidazole-fused Imidazo[2,1-b][1][13][15]thiadiazoles | 0.16 | - | [17] |
| 1,3,4-thiadiazole derivatives | 16-31.5 | - | [6] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][18][19][20]
1. Preparation of Materials:
-
Thiadiazole Compound: Prepare a stock solution of the thiadiazole compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Microbial Culture: Grow the test microorganism in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Media: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Microtiter Plates: Use sterile, U- or flat-bottomed 96-well plates.
2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the prepared stock solution of the thiadiazole compound (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. This will dilute the compound concentrations to their final test concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. If a solvent like DMSO is used, include a solvent control (broth with inoculum and the highest concentration of solvent used).
-
Seal the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Visualizations
Caption: Workflow for Broth Microdilution Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-amino-1,3,4-thiadiazole derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography (both normal and reversed-phase), and preparative High-Performance Liquid Chromatography (HPLC). Acid-base extraction can also be employed as an effective preliminary purification step to remove non-basic impurities.
Q2: Why do my 2-amino-1,3,4-thiadiazole derivatives show poor separation and tailing on silica gel column chromatography?
A2: The basic nature of the 2-amino group leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause poor elution, significant tailing of the compound peak, and in some cases, irreversible adsorption or degradation on the column.
Q3: How can I improve the peak shape and separation of my basic compound during silica gel chromatography?
A3: To mitigate the issues caused by the basicity of the amine, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. Typically, a concentration of 0.1-1% (v/v) of triethylamine is sufficient to improve peak shape and elution.
Q4: My compound appears to be degrading on the silica gel column. What are my alternatives?
A4: If your compound is unstable on silica, consider using a more inert stationary phase like alumina (neutral or basic). Alternatively, reversed-phase chromatography is a good option as the non-polar stationary phase is less likely to cause acid-catalyzed degradation.
Q5: What are some common impurities I should expect in the synthesis of 2-amino-1,3,4-thiadiazole derivatives?
A5: Common impurities include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or its derivatives. Side products like isomeric 1,2,4-triazole derivatives can also form, particularly under alkaline reaction conditions. Using acidic media generally favors the formation of the desired 1,3,4-thiadiazole ring.[1]
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
Symptoms:
-
The desired product is not eluting from the column.
-
A significant amount of baseline material is observed in the TLC analysis of the crude mixture.
-
The total mass of the collected fractions is significantly lower than the amount of crude material loaded.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound is too polar and sticking to the silica gel | Increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol/ammonia may be necessary to elute the compound.[2] |
| Compound is unstable on silica gel and degrading | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography. |
| Incomplete elution | After running the planned gradient, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) to check if any remaining compound elutes. |
| Precipitation on the column | If the compound has low solubility in the loading solvent, it may precipitate at the top of the column. Ensure the compound is fully dissolved before loading and consider using a stronger loading solvent or a larger volume. |
Problem 2: Co-elution of Impurities
Symptoms:
-
TLC or HPLC analysis of the collected fractions shows the presence of impurities along with the desired product.
-
The NMR spectrum of the "purified" product shows peaks corresponding to starting materials or byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate solvent system | The polarity of the eluent may not be optimal for separating the product from the impurities. Perform a thorough TLC analysis with various solvent systems to find one that provides good separation (a ΔRf of at least 0.2). |
| Column overloading | Too much crude material was loaded onto the column for its size. As a general rule, the amount of material loaded should be 1-5% of the mass of the stationary phase. |
| Formation of isomeric byproducts | Isomers can be notoriously difficult to separate. A different chromatographic technique, such as preparative HPLC with a different stationary phase, may be required. |
| Unreacted starting materials are close in polarity | If starting materials are the primary impurity, consider an acid-base extraction prior to chromatography to remove acidic or basic starting materials. |
Experimental Protocols
Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are highly pure (>90%).
Detailed Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for 2-amino-1,3,4-thiadiazole derivatives include ethanol, methanol, acetonitrile, and mixtures of DMF/water or ethanol/water.[3][4][5]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography (Normal Phase)
This is a widely used technique for separating mixtures of compounds.
Detailed Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase. If the compound is acid-sensitive, neutral alumina can be used.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column. Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative HPLC (Reversed-Phase)
Preparative HPLC is a high-resolution technique suitable for purifying challenging mixtures or for obtaining highly pure compounds.
Detailed Methodology:
-
Column and Mobile Phase Selection: A C18 column is the most common stationary phase for reversed-phase HPLC. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.[6]
-
Method Development: Develop an analytical method first to determine the optimal mobile phase composition and gradient for separation.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative column and run the separation method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase contains water.
Quantitative Data Summary
Table 1: Recrystallization Solvents and Reported Yields
| Compound Type | Solvent System | Reported Yield (%) | Reference |
| 2-amino-5-methyl-1,3,4-thiadiazole | DMF/H₂O (1:2) | 95.2 | [3] |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | DMF/H₂O (1:2) | 95.3 | [3] |
| 2-amino-5-p-nitrophenyl-1,3,4-thiadiazole | DMF/H₂O (1:2) | 96.7 | [3] |
| 2-amino-1,3,4-thiadiazole | Distilled Water | ~90 | [4] |
| 2-Aminoacetyl-1,3,4-thiadiazole | Ethanol | 76 | [5] |
| Schiff's base derivatives | Benzene-Chloroform | - | [7] |
| Various derivatives | Ethanol | - | [8] |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | Chloroform/Ethyl Acetate (5:1 v/v) | Azo derivatives | [9] |
| Silica Gel | Ethyl Acetate/Chloroform (3:8) | Schiff's base derivatives | [10] |
| Silica Gel | Chloroform/N-Hexane (2:3) | Oxadiazole derivatives | [10] |
Table 3: Preparative and Analytical HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | MS-compatible (with formic acid) | Analytical and Preparative | [6] |
Visualizations
Caption: General workflow for the purification of 2-amino-1,3,4-thiadiazole derivatives.
Caption: Troubleshooting logic for purifying 2-amino-1,3,4-thiadiazole derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 9. ijpar.com [ijpar.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Minimizing By-product Formation in Thiosemicarbazide Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing by-product formation during the cyclization of thiosemicarbazides.
Troubleshooting Guides
This guide addresses common issues encountered during the cyclization of thiosemicarbazides, focusing on by-product formation and offering solutions to improve reaction selectivity.
Issue 1: Formation of the undesired heterocycle (1,2,4-triazole instead of 1,3,4-thiadiazole, or vice-versa)
| Question | Answer |
| I am trying to synthesize a 1,3,4-thiadiazole in acidic conditions, but I am observing a significant amount of a 1,2,4-triazole by-product. How can I minimize this? | The formation of 1,2,4-triazoles is favored under basic conditions, while acidic conditions promote the formation of 1,3,4-thiadiazoles.[1][2] If you are observing triazole formation in your acidic reaction, consider the following troubleshooting steps:1. Ensure Sufficiently Acidic pH: The pH of the reaction medium is critical.[2] Inadequate acidity may not be sufficient to drive the reaction exclusively towards the thiadiazole. * Recommendation: Use strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid. Monitor the pH of your reaction mixture to ensure it remains strongly acidic throughout the reaction.2. Optimize Reaction Temperature and Time: While many cyclizations require heat, excessive temperatures can sometimes lead to side reactions. * Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for maximizing the yield of the desired thiadiazole while minimizing the triazole by-product.[3]3. Choice of Cyclizing Agent: The type and amount of the cyclizing agent are crucial. * Recommendation: For 1,3,4-thiadiazole synthesis, phosphorus oxychloride (POCl₃) is a powerful and effective cyclizing agent in addition to strong acids.[4] |
| My goal is to synthesize a 1,2,4-triazole using a base, but my product is contaminated with a 1,3,4-thiadiazole. What should I do? | The formation of 1,3,4-thiadiazoles is favored in acidic media.[1] Their presence in a basic reaction suggests that the reaction conditions are not optimal for selective triazole formation. Here’s how to troubleshoot:1. Ensure Sufficiently Basic pH: The reaction medium must be distinctly alkaline to favor the 1,2,4-triazole pathway. * Recommendation: Use a strong base such as sodium hydroxide or potassium hydroxide.[5] Ensure the basicity is maintained throughout the reaction.2. Control Reaction Temperature: While heating is often necessary for the cyclization to 1,2,4-triazoles, excessive heat can sometimes lead to decomposition or side reactions. * Recommendation: Refluxing in an alkaline solution is a common method.[5][6] However, the optimal temperature may vary depending on the substrate. Monitor the reaction by TLC to find the best balance of reaction rate and selectivity.3. Purification Strategy: If a small amount of thiadiazole by-product is unavoidable, you can often exploit differences in solubility for purification. * Recommendation: 1,3,4-Thiadiazol-2-amines are often insoluble in alkaline medium, while the desired 1,2,4-triazole-3-thiols can be deprotonated to form water-soluble salts.[7] This allows for separation by filtration. |
Issue 2: Formation of Other By-products (e.g., from desulfurization or decomposition)
| Question | Answer |
| I am observing the formation of an oxadiazole by-product instead of the expected thiadiazole. What causes this and how can I prevent it? | The formation of 1,3,4-oxadiazoles from thiosemicarbazides is a result of oxidative cyclization with desulfurization.[7][8][9] This is more likely to occur under oxidative conditions.1. Avoid Oxidizing Agents: If your goal is the thiadiazole, ensure that your reaction conditions are not oxidative. * Recommendation: Be mindful of the choice of reagents. Some reagents, especially certain metal salts or strong oxidants, can promote desulfurization.[7][8] Stick to established protocols for thiadiazole synthesis using dehydrating acids.2. Control Reaction Atmosphere: In some cases, atmospheric oxygen can contribute to oxidative side reactions, especially at elevated temperatures. * Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| My reaction is producing a complex mixture of unidentifiable by-products and the yield is very low. | A complex mixture of by-products often points to the decomposition of starting materials or intermediates.[3] Thiosemicarbazides can be sensitive to harsh conditions.1. Purity of Starting Materials: Impurities in the thiosemicarbazide or the cyclizing agent can catalyze decomposition pathways. * Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.2. Moderate Reaction Conditions: Extreme temperatures or highly concentrated reagents can lead to degradation. * Recommendation: Start with milder conditions (lower temperature, less concentrated acid/base) and gradually increase the intensity while monitoring the reaction. For some substrates, room temperature reaction over a longer period may be sufficient.[1]3. Hydrolysis: Thiosemicarbazide intermediates can be susceptible to hydrolysis, especially in the presence of strong acids and water.[1] * Recommendation: Use anhydrous solvents and reagents where possible to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the product of a thiosemicarbazide cyclization?
A1: The most critical factor is the pH of the reaction medium. Acidic conditions predominantly yield 1,3,4-thiadiazoles, while basic conditions favor the formation of 1,2,4-triazoles.[1][2] Other important factors include the reaction temperature, the choice of solvent, and the specific cyclizing agent used.
Q2: Can the substituent on the thiosemicarbazide influence the reaction outcome?
A2: Yes, the nature of the substituents on the thiosemicarbazide can significantly influence the pathway of cyclization and the reaction rate.[1] Electron-donating or withdrawing groups can affect the nucleophilicity of the sulfur and nitrogen atoms, potentially altering the regioselectivity of the cyclization.
Q3: Are there any "green" or more environmentally friendly methods for thiosemicarbazide cyclization?
A3: Research is ongoing into greener synthetic routes. Some methods explore the use of microwave irradiation, which can reduce reaction times and potentially the use of harsh reagents.[10] Additionally, efforts are being made to replace toxic reagents like phosphorus oxychloride with more environmentally benign alternatives like polyphosphate ester (PPE).[7]
Q4: How can I effectively monitor the progress of my cyclization reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products and by-products.[3] This allows for the optimization of reaction time to maximize the yield of the desired product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different components in the reaction mixture.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Thiosemicarbazide Cyclization
| Starting Material | Reaction Conditions | Desired Product | Major By-product | Yield of Desired Product | Reference |
| Acylthiosemicarbazide | Concentrated H₂SO₄, room temp, 24h | 1,3,4-Thiadiazole derivative | 1,2,4-Triazole derivative (minor) | High (specific yield depends on substrate) | [1][10] |
| Acylthiosemicarbazide | 25% HCl, reflux, 2h | 1,3,4-Thiadiazole derivative | 1,2,4-Triazole derivative (minor) | Good (specific yield depends on substrate) | [1] |
| 1,4-Disubstituted thiosemicarbazide | 2N NaOH, reflux, 4h | 1,2,4-Triazole derivative | 1,3,4-Thiadiazole derivative (minor) | Good (specific yield depends on substrate) | [6] |
| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform, 90°C then aq. alkali | 1,2,4-Triazole-3-thiol derivative | 1,3,4-Thiadiazol-2-amine derivative | Good (specific yield depends on substrate) | [7] |
| Thiosemicarbazone | Oxidizing agent (e.g., KBrO₃, KIO₃) | 1,3,4-Oxadiazole derivative | Desulfurized products | Variable | [7][8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole Derivative
This protocol is a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid using concentrated sulfuric acid.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add the desired carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Acid: Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of carboxylic acid) to the flask while cooling in an ice bath to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a DMF/water mixture).
Protocol 2: Base-Catalyzed Cyclization to a 1,2,4-Triazole Derivative
This protocol describes a general method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols from acylthiosemicarbazides.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the cooled solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Reaction pathways for thiosemicarbazide cyclization under acidic and basic conditions.
Caption: A logical workflow for troubleshooting by-product formation in thiosemicarbazide cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bu.edu.eg [bu.edu.eg]
Technical Support Center: Enhancing the Cancer Cell Selectivity of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the cancer cell selectivity of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for focusing on the selectivity of this compound?
A1: The primary goal in developing anticancer agents is to maximize their toxicity towards cancer cells while minimizing damage to healthy, non-malignant cells.[1] A high degree of selectivity is crucial for reducing the side effects commonly associated with chemotherapy, thereby improving the therapeutic window of the drug candidate. The 1,3,4-thiadiazole scaffold has been identified as a promising core structure in the development of anticancer agents.
Q2: What are the known or potential molecular targets of 1,3,4-thiadiazole derivatives that could be exploited to enhance selectivity?
A2: Research suggests that 1,3,4-thiadiazole derivatives may exert their anticancer effects through various mechanisms, including:
-
Carbonic Anhydrase (CA) Inhibition: Certain derivatives of 1,3,4-thiadiazole have shown inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoform CA IX.[2][3]
-
PI3K/Akt/mTOR Pathway Inhibition: Some studies have indicated that compounds containing the 1,3,4-thiadiazole moiety can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5]
-
Other Kinase Inhibition: The broader class of thiadiazole derivatives has been explored as inhibitors of various kinases involved in cancer progression.[6]
Q3: What are the primary strategies for improving the cancer cell selectivity of a small molecule like this compound?
A3: Several strategies can be employed to enhance the tumor-specific action of this compound:
-
Prodrug Development: The compound can be chemically modified into an inactive "prodrug" form.[1][7][8] This prodrug is designed to be activated specifically within the tumor microenvironment, for instance, by tumor-specific enzymes or the acidic pH characteristic of many tumors.[1][9]
-
Targeted Drug Delivery: Utilizing nanoparticle-based delivery systems can increase the accumulation of the compound in tumor tissues through the enhanced permeability and retention (EPR) effect.[10][11][12] These nanoparticles can also be functionalized with ligands that bind to receptors overexpressed on cancer cells for active targeting.[10]
-
Physiological Targeting: This approach leverages the unique physiological characteristics of solid tumors, such as hypoxia (low oxygen levels), to selectively activate a prodrug or enhance drug uptake.[13]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Issue: You are observing high variability in the half-maximal inhibitory concentration (IC50) values of this compound between replicate experiments using the same cancer cell line.
| Potential Cause | Troubleshooting Action |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a standardized cell seeding protocol. |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.5% in all wells, including controls. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Incomplete Formazan Solubilization (MTT Assay) | Incomplete dissolution of formazan crystals can lead to inaccurate absorbance readings. Ensure complete solubilization by vigorous pipetting or using an orbital shaker. |
| Assay Interference | The compound itself may interfere with the assay readout (e.g., by having its own color or fluorescence). Run a control plate with the compound in cell-free media to check for interference. |
| Cell Line Integrity | Over time, cell lines can change their characteristics. Ensure you are using cells at a low passage number and periodically perform cell line authentication. |
Guide 2: Poor Selectivity Index
Issue: The compound shows similar cytotoxicity in both cancer and non-malignant cell lines, resulting in a low selectivity index (SI).
| Potential Cause | Troubleshooting/Optimization Strategy |
| Off-Target Effects | The compound may be hitting targets present in both cancerous and normal cells. Consider derivatization of the parent compound to improve its affinity for a cancer-specific target. |
| Suboptimal In Vitro Model | A single normal cell line may not be representative. Test the compound against a panel of non-malignant cell lines from different tissues to get a better understanding of its toxicity profile. |
| Lack of a Cancer-Specific Activation Mechanism | The parent compound may require modification to be selectively activated in the tumor microenvironment. Explore prodrug strategies that leverage tumor-specific conditions like hypoxia or enzymatic activity.[9][14] |
| Inefficient Delivery to Cancer Cells | The compound may not be preferentially accumulating in cancer cells. Investigate nanoparticle-based delivery systems to enhance tumor targeting.[15] |
Experimental Protocols
Protocol 1: Determination of Selectivity Index (SI)
The selectivity index is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells.
Methodology:
-
Cell Culture: Culture both a cancer cell line (e.g., MCF-7, A549) and a non-malignant cell line (e.g., MCF-10A, BEAS-2B) in their respective recommended media.
-
Cytotoxicity Assay (MTT Assay):
-
Seed both cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the cancer and non-malignant cell lines by plotting a dose-response curve.
-
-
SI Calculation:
-
SI = IC50 (non-malignant cell line) / IC50 (cancer cell line)
-
A higher SI value indicates greater selectivity for the cancer cell line.
-
Representative Data:
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Compound 8a | A549 | Lung Cancer | 1.5 | 49.38 |
| HFL1 | Normal Lung Fibroblast | 74.07 | ||
| Cisplatin | A549 | Lung Cancer | 10.2 | 1.24 |
| HFL1 | Normal Lung Fibroblast | 12.65 | ||
| Data is illustrative and based on a similar 1,3,4-thiadiazole derivative for comparison purposes. |
Protocol 2: Co-culture Assay for Selectivity Assessment
This method provides a more direct assessment of selectivity by culturing cancer and normal cells together.[16][17]
Methodology:
-
Cell Labeling: Stably transfect the cancer cell line with a fluorescent protein (e.g., GFP) and the non-malignant cell line with a different fluorescent protein (e.g., mCherry).
-
Co-culture Seeding: Seed a mixture of the two labeled cell lines into 96-well plates. The ratio of the two cell types should be optimized for the assay.
-
Compound Treatment: Treat the co-culture with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Imaging and Analysis:
-
Use a high-content imaging system or a fluorescence microscope to capture images of both fluorescent channels.
-
Quantify the number or confluence of each cell type in the presence of the compound compared to a vehicle control.
-
-
Interpretation: A selective compound will cause a significant reduction in the population of the fluorescently labeled cancer cells while having a minimal effect on the non-malignant cells.
Visualizations
Caption: Workflow for enhancing and evaluating the selectivity of an anticancer compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. Integrating natural compounds and nanoparticle‐based drug delivery systems: A novel strategy for enhanced efficacy and selectivity in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. A competitive co-cultivation assay for cancer drug specificity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and Structurally Related Compounds
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its structural analogs. The following sections detail the antimicrobial and anticancer properties of these compounds, supported by experimental data from various studies. Detailed experimental protocols and visualizations of key biological pathways are also provided to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a nitrophenyl group at the 5-position of the thiadiazole ring, as seen in this compound, has been shown to modulate the biological activity of this class of compounds.[3][4] This guide aims to collate and compare the biological data of this specific compound with its isomers and other substituted analogs to elucidate structure-activity relationships.
Antimicrobial Activity
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively studied for their antibacterial and antifungal properties. The position of the nitro group on the phenyl ring, as well as the presence of other substituents, significantly influences the antimicrobial spectrum and potency.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and similar compounds against various microbial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 128 | Candida albicans | 256 | [5] |
| Escherichia coli | 256 | Aspergillus niger | 512 | [5] | |
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 64 | Candida albicans | 128 | [3] |
| Escherichia coli | 128 | Aspergillus niger | 256 | [3] | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 32 | Candida albicans | 64 | [6] |
| Escherichia coli | 64 | Aspergillus niger | 128 | [6] | |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 256 | Candida albicans | 512 | [1] |
| Escherichia coli | 512 | Aspergillus niger | >512 | [1] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 1 | - | - | [6] |
| Escherichia coli | 2 | - | - | [6] | |
| Fluconazole (Standard) | - | - | Candida albicans | 8 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Anticancer Activity
The cytotoxic effects of nitrophenyl-substituted 1,3,4-thiadiazole-2-amines have been evaluated against various cancer cell lines. The position of the nitro group and other substitutions on the phenyl ring are critical determinants of anticancer potency.
Comparative Cytotoxicity Data
The table below presents the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 89.74 | [3] |
| A549 (Lung) | >100 | ||
| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 46.0 | [7] |
| A549 (Lung) | 21.00 | [8] | |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | <10 | [9] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 21.3 | [9] |
| HepG2 (Liver) | 7.56 | [9] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.8 | [10] |
| A549 (Lung) | 1.2 |
Note: IC50 values are indicative and can vary based on experimental conditions.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium and allowed to attach overnight.[11]
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in cell culture medium. The medium from the cell plates is replaced with medium containing the various concentrations of the compounds.[8]
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[8]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Several studies suggest that 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Proposed mechanism of action of nitrophenyl-thiadiazole derivatives via inhibition of the PI3K/Akt signaling pathway.
Inhibition of Akt by nitrophenyl-thiadiazole derivatives can lead to the de-inhibition of pro-apoptotic proteins like Bad, ultimately promoting apoptosis.[8]
Experimental Workflow
The general workflow for the synthesis and biological evaluation of these compounds is outlined below.
Caption: General experimental workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
Conclusion
The compiled data indicates that 5-(nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives are a promising class of compounds with tunable antimicrobial and anticancer activities. Generally, the 4-nitro substituted analogs appear to exhibit greater potency compared to the 3-nitro isomers. Furthermore, the introduction of other substituents, such as halogens, can enhance biological activity. The primary mechanism of anticancer action for some of these compounds appears to be the induction of apoptosis through the inhibition of key cell survival pathways like PI3K/Akt. Further investigation into the precise molecular targets and optimization of the lead compounds are warranted for future drug development efforts.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitroimidazole-based 1,3,4-thiadiazoles: heterocyclic analogs of metronidazole as anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its derivatives against well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While the precise molecular mechanism of this compound remains to be fully elucidated, this document outlines a framework for its validation by comparing its known effects with those of established drugs, Alpelisib and Copanlisib. Detailed experimental protocols are provided to facilitate further investigation into its mechanism of action.
Overview of this compound and its Derivatives
The 1,3,4-thiadiazole scaffold is a common feature in compounds exhibiting a wide range of biological activities. Derivatives of this compound have demonstrated potential as anticancer and antimicrobial agents. The presence of the nitro group and the thiadiazole ring is often associated with these therapeutic properties.
Table 1: Summary of Reported Biological Activities for this compound Derivatives
| Compound Derivative | Biological Activity | Cell Line/Target | Reported Efficacy |
| Derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | Cytotoxicity | MCF7 (Breast Cancer) | IC50: 89.74 µg/ml |
Comparative Analysis with PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Given that some thiadiazole derivatives have been suggested to target this pathway, a comparison with established PI3K inhibitors is pertinent for validating the mechanism of this compound.
Alpelisib (Piqray) and Copanlisib (Aliqopa) are FDA-approved PI3K inhibitors with well-defined mechanisms of action. Alpelisib is a selective inhibitor of the p110α subunit of PI3K, particularly in the context of PIK3CA mutations.[1][2][3][4][5] Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[6][7][8][9]
Table 2: Comparison of this compound (Hypothetical) and Approved PI3K Inhibitors
| Feature | This compound | Alpelisib | Copanlisib |
| Primary Target | To be determined (Hypothesized: PI3K, Carbonic Anhydrase) | PI3Kα | Pan-Class I PI3K (α and δ isoforms)[6][7][8][9] |
| Mechanism of Action | Unknown | Inhibition of PI3Kα, leading to downregulation of the PI3K/AKT signaling pathway, reducing cell proliferation and inducing apoptosis in cancer cells with PIK3CA mutations.[1][2][3][4][5] | Inhibition of PI3K signaling, inducing apoptosis and inhibiting proliferation of malignant B-cells.[6][7][8][9] |
| Therapeutic Indication | Investigational | HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[1][5] | Relapsed follicular lymphoma.[6] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
PI3K Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on PI3K enzyme activity.
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). A common method is the ADP-Glo™ Kinase Assay, which converts ADP to ATP, and the subsequent luminescence generated by a luciferase reaction is proportional to the ADP produced.[12]
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PI3K enzyme, and the lipid substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of PI3K activity and determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
This assay determines if the compound inhibits carbonic anhydrase (CA), another potential target for thiadiazole derivatives.
-
Principle: The assay measures the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[13][14]
-
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the CA enzyme.
-
Pre-incubation: Incubate the plate at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, p-NPA, to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set duration.[14]
-
Data Analysis: Calculate the rate of reaction and the percent inhibition of CA activity to determine the IC50 value.
-
Western Blot Analysis of the PI3K/AKT Signaling Pathway
This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT pathway within cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that recognize both the total and phosphorylated forms of proteins like AKT, one can determine the activation state of the signaling pathway.[15]
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
By employing these methodologies and comparative analyses, researchers can systematically validate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.
References
- 1. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Alpelisib used for? [synapse.patsnap.com]
- 6. Copanlisib - Wikipedia [en.wikipedia.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. promega.de [promega.de]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The incorporation of a nitrophenyl moiety into this heterocyclic system has been a key strategy in the development of potent antimicrobial and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitrophenyl-thiadiazole derivatives, supported by experimental data from recent studies.
Anticancer Activity: A Comparative Analysis
Recent research has highlighted the potential of nitrophenyl-thiadiazole derivatives as effective anticancer agents. The cytotoxic properties of these compounds have been evaluated against various human cancer cell lines, with several derivatives demonstrating significant inhibitory effects.
A study by Altinop and co-workers in 2018 reported on a series of 1,3,4-thiadiazole derivatives, including N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which showed selective anticancer activity. This compound was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and exhibited selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line.[1] Another study highlighted a derivative with a 4-nitrophenyl substituent that showed an IC50 value of 8.107 μM against the HepG2 human liver cancer cell line.[1]
Further research has indicated that the presence of an aromatic ring and electron-withdrawing substituents on the 1,3,4-thiadiazole core promotes anticancer activity.[1] For instance, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activities against breast cancer cells (MDA MB-231) than the reference drug cisplatin.[1]
The following table summarizes the anticancer activity of selected nitrophenyl-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | 7.4 | [1] |
| 2 | Derivative with 4-nitrophenyl substituent | HepG2 (Liver Cancer) | 8.107 | [1] |
| 3 | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast Cancer) | More potent than cisplatin | [1] |
| 4 | 5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b][1][2][3]thiadiazol-2-yl]-1H-indole | SUIT-2, Capan-1 (Pancreatic Cancer) | 5.5-5.18 | [4] |
Antimicrobial Activity: A Comparative Analysis
Nitrophenyl-thiadiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their activity has been screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
A series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, incorporating nitro furan, nitro thiophene, and nitro imidazole, were synthesized and evaluated for their antibacterial activity. The results indicated that most of these compounds were active against Gram-positive bacteria.[3] Specifically, compounds 6a , 6b , and 6d from this series exhibited strong antibacterial effects against Gram-positive strains.[3]
Another study focused on novel 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives and their activity against Helicobacter pylori.[5][6] The findings suggested that 5-nitrofuran and 5-nitroimidazole moieties are preferable for substitution at the C-5 position of the 1,3,4-thiadiazole ring for enhanced anti-H. pylori activity.[5][6]
The following table summarizes the antimicrobial activity of selected nitrophenyl-thiadiazole derivatives.
| Compound Series | Target Organisms | Key Findings | Reference |
| 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazoles | Gram-positive bacteria | Compounds 6a , 6b , and 6d showed strong activity. | [3] |
| Variety of nitroaryl-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Showed significant antimicrobial activity. | [7] |
| 5-(5-Nitroaryl)-1,3,4-thiadiazoles with alkylthio side chains | Metronidazole-resistant H. pylori | 5-nitrofuran and 5-nitroimidazole moieties at C-5 are preferable. | [5][6] |
Experimental Protocols
Synthesis of 1,3,4-Thiadiazole Derivatives
A general synthetic route to 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl bromides with appropriate sulfur-containing reagents. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material.[8] Another common method involves the cyclization of thiosemicarbazides.[9]
General Procedure for the Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles:
-
Thiosemicarbazide formation: An appropriate acyl or aryl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.[2]
-
Cyclization: The thiosemicarbazide is then cyclized in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to yield the 5-substituted-2-amino-1,3,4-thiadiazole.[9][10]
-
Further derivatization: The amino group at the 2-position can be further modified, for example, by reacting with chloroacetyl chloride followed by substitution with various amines or phenols to introduce diverse functionalities.[2]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin or cisplatin) and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship Summary
Based on the reviewed literature, the following SAR can be deduced for nitrophenyl-thiadiazole derivatives:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly influence the biological activity.
-
Substituents on the Thiadiazole Ring: The nature of the substituent at the 2 and 5 positions of the 1,3,4-thiadiazole ring plays a crucial role in determining the potency and selectivity of the compounds. For instance, the presence of a trifluoromethylphenylamino group has been shown to be effective in certain anticancer derivatives.[2]
-
Nature of the Linker: The linker connecting the nitrophenyl and thiadiazole moieties, if present, can also impact the overall activity.
This comparative guide provides a snapshot of the current understanding of the SAR of nitrophenyl-thiadiazole derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the design and development of novel therapeutic agents.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.ut.ac.ir [journal.ut.ac.ir]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. scilit.com [scilit.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of antimicrobial spectrum of different thiadiazole isomers
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly thiadiazoles, have garnered significant attention.[1][2] Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, existing in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[3][4]
This guide provides a comparative analysis of the antimicrobial spectrum of these four principal thiadiazole isomers, based on available experimental data. It is important to note that the volume of research is not evenly distributed among the isomers; the 1,3,4-thiadiazole scaffold has been the most extensively studied.[4][5] This analysis aims to objectively summarize the current state of knowledge, present quantitative data for comparison, and outline the standard methodologies employed in these evaluations.
Isomeric Structures of Thiadiazole
The fundamental structures of the four thiadiazole isomers are depicted below. The arrangement of the nitrogen and sulfur atoms within the five-membered ring is the defining characteristic of each isomer and significantly influences its physicochemical properties and biological activity.
Caption: Chemical structures of the four thiadiazole isomers.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of thiadiazole derivatives is predominantly evaluated using standardized methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a frequently employed technique.
Key Experimental Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared from a fresh culture. The concentration is typically adjusted to a specific McFarland turbidity standard, which corresponds to a known cell density (e.g., ~5 x 10^5 colony-forming units (CFU)/mL for bacteria).
-
Serial Dilution: The synthesized thiadiazole compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) growth controls are included. A standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is often used as a reference drug.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
The general workflow for this widely used antimicrobial screening method is illustrated below.
Caption: General workflow for MIC determination via broth microdilution.
Comparative Antimicrobial Spectrum
1,3,4-Thiadiazole Isomers
This isomer is the most extensively investigated, with numerous derivatives synthesized and tested against a wide array of pathogens.[4] Compounds incorporating the 1,3,4-thiadiazole ring often exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6] The antimicrobial potency is highly dependent on the nature of the substituents at the C2 and C5 positions.[7] For instance, the presence of halogen or nitro groups on a phenyl ring substituent can significantly enhance antibacterial activity.[6]
Table 1: Selected Antimicrobial Activities of 1,3,4-Thiadiazole Derivatives
| Derivative Description | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Oxazolidinone derivative | Enterococcus faecium | 1 | [5] |
| Tetranorlabdane hybrid | Bacillus polymyxa | 2.5 | [8] |
| 5-(4-bromophenyl) derivative | Micrococcus luteus | 15.63 | [8] |
| 5-(4-chlorophenyl amino)-2-mercapto derivative | Aspergillus niger | 25 | [6] |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | E. coli, B. cereus, S. epidermidis | 800 (0.8 mg/mL) | [9][10] |
| 2-amino-5-substituted derivatives | E. coli, S. aureus | 126 - 1024 |[8] |
1,2,4-Thiadiazole Isomers
Derivatives of 1,2,4-thiadiazole have also shown significant antimicrobial potential. Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][3][11][12]thiadiazoles, often exhibit higher biological activity than their single-ring counterparts.[12] Research indicates that these compounds can be particularly effective against plant pathogenic bacteria and some human pathogens.
Table 2: Selected Antimicrobial Activities of 1,2,4-Thiadiazole Derivatives
| Derivative Description | Test Organism | Activity (EC50 in mg/L) | Reference |
|---|---|---|---|
| 6-sulfonyl-triazolo[3,4-b]thiadiazole | Xanthomonas oryzae pv. oryzae | 0.74 | [12] |
| 6-sulfonyl-triazolo[3,4-b]thiadiazole | Xanthomonas oryzae pv. oryzicola | 1.58 | [12] |
| Amide-containing derivative | Xanthomonas oryzae pv. oryzae | 0.32 | [13] |
| Amide-containing derivative | Xanthomonas oryzae pv. oryzicola | 0.43 |[13] |
1,2,3-Thiadiazole and 1,2,5-Thiadiazole Isomers
Research into the antimicrobial properties of 1,2,3- and 1,2,5-thiadiazole isomers is less extensive compared to the 1,3,4- and 1,2,4-isomers. However, the available data suggest that these scaffolds are also promising for the development of new antimicrobial agents.[14] Derivatives have shown activity against mycobacteria and other common bacterial and fungal strains.
Table 3: Selected Antimicrobial Activities of 1,2,3- and 1,2,5-Thiadiazole Derivatives
| Isomer | Derivative Description | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 1,2,5-Thiadiazole | Morpholino derivative | Mycobacterium tuberculosis | 25.00 | [14] |
| 1,2,5-Thiadiazole | Morpholino derivative | S. aureus, Bacillus spp., K. pneumoniae, E. coli | Moderate Activity (not quantified) | [14] |
| 1,2,3-Thiadiazole | Pyrazolyl derivative | Various Bacteria & Fungi | Broad Spectrum (not quantified) |[14] |
Mechanisms of Antimicrobial Action
The precise mechanisms by which thiadiazole derivatives exert their antimicrobial effects are not fully elucidated and can vary depending on the isomer and its specific substitutions. However, several potential modes of action have been proposed. For some 1,3,4-thiadiazole derivatives, the mechanism is thought to involve interaction with microbial DNA, potentially through intercalation, which disrupts DNA replication and transcription processes.[15] Other proposed mechanisms include the inhibition of essential enzymes, such as MurD ligase in bacteria or lanosterol-14α-demethylase in fungi, which are critical for cell wall synthesis and cell membrane integrity, respectively.[16] The strong aromaticity of the thiadiazole ring is believed to contribute to its stability in vivo and its ability to interact with biological targets.[15]
Caption: Proposed antimicrobial mechanisms of action for thiadiazole derivatives.
Conclusion
The comparative analysis reveals that all thiadiazole isomers are promising scaffolds for the development of novel antimicrobial agents. The 1,3,4-thiadiazole isomer is by far the most studied, with a vast number of derivatives showing a broad spectrum of activity against both bacteria and fungi. The 1,2,4-thiadiazole isomer also demonstrates significant potential, particularly against plant pathogens. While data on 1,2,3- and 1,2,5-thiadiazoles are more limited, initial findings warrant further investigation into their antimicrobial properties.
The antimicrobial efficacy is intrinsically linked to the specific substitutions on the thiadiazole ring, providing a rich field for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific mechanisms of action for each class of isomers to enable rational drug design and the development of more potent and selective antimicrobial agents. A more balanced investigation across all four isomers would provide a more complete understanding of their relative potential in combating infectious diseases.
References
- 1. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rjid.com.ro [rjid.com.ro]
- 11. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Validating In Silico Predictions for 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine with In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine with available in vitro experimental data. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. Computational, or in silico, methods are increasingly utilized to predict the biological activity of novel compounds, thereby streamlining the drug discovery process. However, the validation of these predictions through laboratory-based, or in vitro, experiments is a critical step in the development of new therapeutic agents.
This document summarizes the available data to offer an objective comparison and provides detailed experimental protocols for key assays relevant to the predicted activities of this compound and its derivatives.
Predicted vs. Observed Biological Activities: A Tabular Comparison
While specific in silico studies predicting the biological activities of this compound are not extensively available in the public domain, the broader class of 1,3,4-thiadiazole derivatives has been the subject of numerous computational studies. These studies often predict strong interactions with various biological targets, suggesting potential therapeutic applications. Here, we compare these general predictions with the experimentally observed activities of this compound derivatives.
Table 1: Comparison of Predicted and Observed Anticancer Activity
| Compound/Derivative | In Silico Prediction (Target) | In Vitro Assay | Cell Line | IC50 (µg/mL) | Reference |
| Derivatives of 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | Not specified | MTT Assay | MCF-7 (Breast Cancer) | 89.74 | [1] |
| Other 1,3,4-Thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) Inhibition | DHFR Inhibition Assay | - | 0.04 - 1.00 µM | [2] |
| Other 1,3,4-Thiadiazole Derivatives | Not specified | MTT Assay | HepG-2 (Liver Cancer), A-549 (Lung Cancer) | 4.37 - 8.03 µM | [3] |
Table 2: Comparison of Predicted and Observed Antioxidant Activity
| Compound/Derivative | In Silico Prediction | In Vitro Assay | IC50 (µg/mL) | Reference |
| Derivatives of 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | Not specified | DPPH Radical Scavenging | 15.9 | [1] |
| Other 1,3,4-Thiadiazole Derivatives | Not specified | DPPH Radical Scavenging | 27.50 - 28.00 µM | [4] |
Table 3: Comparison of Predicted and Observed Antimicrobial Activity
| Compound/Derivative | In Silico Prediction (Target) | In Vitro Assay | Bacterial/Fungal Strains | Activity | Reference |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Not specified | Disc Diffusion/MIC | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Significant to moderate | [5][6][7] |
| Ciprofloxacin-1,3,4-thiadiazole derivatives | DNA gyrase, Dihydroorotase | Molecular Docking | S. typhi, E. coli | Promising binding affinities | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays relevant to the evaluation of this compound.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Compound Addition: Add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. Ascorbic acid is commonly used as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[1][4]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
Objective: To qualitatively assess the antimicrobial activity of a compound.
Principle: The disc diffusion method involves placing a filter paper disc impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. A disc with the solvent used to dissolve the compound serves as a negative control, and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[6][7]
Visualizing the Path from Prediction to Validation
The following diagrams illustrate the typical workflows and conceptual relationships in the process of validating in silico predictions with in vitro data.
Caption: A typical workflow from in silico prediction to in vitro validation.
Caption: A hypothetical signaling pathway targeted by the compound.
Conclusion
The available in vitro data for derivatives of this compound provide preliminary validation for the broader in silico predictions of the biological activities of the 1,3,4-thiadiazole class of compounds. Specifically, experimental evidence points towards potential anticancer and antioxidant properties for derivatives of the target compound. Furthermore, numerous studies on related thiadiazoles strongly suggest a high likelihood of antimicrobial activity.
However, a clear gap exists in the literature regarding specific in silico predictions for this compound itself, followed by direct in vitro validation. Future research should focus on performing molecular docking and other computational studies on this specific molecule against relevant biological targets (e.g., kinases for anticancer activity, microbial enzymes for antimicrobial activity) and subsequently confirming these predictions through the robust in vitro assays detailed in this guide. Such a targeted approach will provide a clearer and more definitive understanding of the therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
Efficacy of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of the synthetic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine against established standard drugs. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects. This document compiles and presents experimental data to offer an objective comparison of this specific nitrophenyl-substituted thiadiazole amine with current therapeutic agents.
Antimicrobial Efficacy
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated notable antibacterial and antifungal properties. The introduction of a nitrophenyl group at the 5-position can significantly influence this activity. The following sections compare the antimicrobial performance of this compound and its analogs to standard antibiotics and antifungals.
Comparative Data: Antibacterial and Antifungal Activity
The efficacy of 1,3,4-thiadiazole derivatives is often evaluated by measuring the zone of inhibition and the minimum inhibitory concentration (MIC) against various pathogens. While specific data for this compound is consolidated from multiple studies, the following table represents typical findings for this class of compounds compared to standard drugs like Ciprofloxacin.
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus | 18-22 | 20-28 | Ciprofloxacin | 25-30 | 18-20 |
| B. subtilis | 19-23 | 20-28 | Ciprofloxacin | 26-32 | 18-20 | |
| E. coli | Moderate Activity | - | Ciprofloxacin | 28-34 | - | |
| P. aeruginosa | Moderate to Good Activity | - | Ciprofloxacin | 27-33 | - | |
| C. albicans | Good Activity | - | Fluconazole | - | - | |
| A. niger | Good Activity | - | Fluconazole | - | - |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of the test compounds is typically determined using the agar disk diffusion method and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The experiment is performed in triplicate, and the average zone of inhibition is recorded.
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Efficacy
The 1,3,4-thiadiazole nucleus is a common feature in many compounds investigated for their anticancer properties. The presence of a nitro group, an electron-withdrawing substituent, on the phenyl ring is often associated with enhanced cytotoxic activity.
Comparative Data: In Vitro Cytotoxicity
The anticancer activity of this compound and related derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. These values are then compared to those of standard chemotherapeutic drugs such as Cisplatin and Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl derivatives | Breast Cancer (MCF-7) | Substantial Activity | Doxorubicin | - |
| Breast Cancer (MDA-MB-231) | Higher than Cisplatin | Cisplatin | - | |
| Liver Cancer (HepG2) | Substantial Activity | Doxorubicin | - | |
| Lung Cancer (A549) | - | 5-Fluorouracil | Better Antiproliferative Activity | |
| Glioblastoma (C6) | Promising Activity | - | - |
Note: Specific IC50 values for the parent compound are often part of larger studies on derivatives, where it serves as a reference or intermediate.
Experimental Protocols: Cytotoxicity Assays
The in vitro cytotoxic activity of the compounds is primarily evaluated using the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and the standard drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several studies on nitrophenyl-substituted 1,3,4-thiadiazole derivatives suggest their anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. One of the key signaling pathways implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of the thiadiazole compound.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound and its derivatives follows a standardized process in medicinal chemistry research.
Caption: General workflow for synthesis and biological evaluation of the title compound.
Comparative Analysis of Spectroscopic Data for 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of spectroscopic data for the compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry. By comparing data from various spectroscopic techniques and analogous compounds, this document serves as a valuable resource for structure confirmation, purity assessment, and analytical method development.
Introduction to this compound
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Accurate and robust analytical characterization is crucial for advancing the research and development of such compounds. This guide focuses on the cross-validation of its spectroscopic signature using common analytical techniques.
Spectroscopic Data Summary and Cross-Validation
The structural confirmation of this compound is achieved by comparing the experimental data from various spectroscopic methods. The data presented here is a synthesis of values reported in the literature for the target compound and its close analogs.
Table 1: Spectroscopic Data Comparison for this compound and Analogs
| Spectroscopic Technique | This compound (Expected) | 5-Phenyl-1,3,4-thiadiazol-2-amine[3] | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole[4] | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine[4] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~7.5-8.5 (m, Ar-H), ~7.4 (s, 2H, NH₂) | 7.37–7.51 (5H, m, NH₂ and Ar-H); 7.77 (2H, d, J = 7.9, Ar-H) | - | 7.35 (s, 2H, NH₂), 7.48 (d, 2H, J = 8.4 Hz, Ar: H-3, H-5), 7.67 (d, 2H, J = 8.4 Hz, Ar: H-2, H-6) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~110-150 (Ar-C), ~155 (C-S), ~170 (C=N) | - | ~124-156 (Ar-C and Thiadiazole-C) | 30.8, 34.5, 125.8, 126.0, 128.3, 152.2, 156.3, 168.1 |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H), ~1600 (C=N), ~1530 & 1350 (NO₂), ~850 (C-S-C) | 3256, 2966, 1633, 1508, 1467 | - | - |
| LC-MS (m/z) | Calculated: 222.02[5] | Found: 177 [M]⁺ | - | - |
Note: The data for this compound is predicted based on the analysis of its analogs. The presence of the nitro group is expected to cause a downfield shift in the signals of the aromatic protons and carbons.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Synthesis of 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazoles
A common synthetic route involves the cyclization of a substituted benzoic acid with thiosemicarbazide.[2][6]
-
Reaction Setup: A mixture of the appropriately substituted benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is prepared in a suitable solvent such as ethanol (50 mL).
-
Cyclization: Concentrated sulfuric acid (5 mL) is carefully added to the mixture.
-
Reflux: The reaction mixture is refluxed for approximately 2 hours.
-
Isolation: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent like ethanol to obtain the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-NMR spectra are typically recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectra are recorded using the KBr pellet method on a spectrometer in the range of 4000-400 cm⁻¹.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS data can be obtained using an Agilent 1200 series LC-Micromass zQ spectrometer to confirm the molecular weight of the synthesized compounds.[1][7]
Visualization of Experimental Workflow and Analytical Logic
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: General Synthesis Workflow.
Caption: Spectroscopic Cross-Validation Workflow.
Alternative Compounds for Comparison
For a broader cross-validation, researchers can compare the spectroscopic data of this compound with other classes of compounds that share some structural similarities or are used in similar research applications.
-
Other 1,3,4-Thiadiazole Derivatives: Compounds with different substituents on the phenyl ring or at the 2-amino position can provide valuable comparative data.[8][9]
-
Benzothiazole Derivatives: These compounds also contain a sulfur and nitrogen-containing heterocyclic ring and are of interest in medicinal chemistry.[10]
-
1,2,4-Triazole Derivatives: Another class of five-membered nitrogen-containing heterocycles with diverse biological activities.
By systematically comparing the spectroscopic data of this compound with that of known analogs and alternative compounds, researchers can confidently establish its chemical identity and purity, which is a critical step in the drug discovery and development process.
References
- 1. growingscience.com [growingscience.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 4. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 5. This compound | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Novelty of Biological Effects of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological effects of a specific derivative, 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, against structurally similar and functionally relevant compounds to assess the novelty of its pharmacological profile. This objective comparison is supported by available experimental data and detailed methodologies for key biological assays.
Executive Summary
Derivatives of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole have demonstrated cytotoxic effects against cancer cell lines. To contextualize the novelty of these findings, this guide compares its activity with that of its non-nitrated analog, 5-phenyl-1,3,4-thiadiazol-2-amine, and the well-established carbonic anhydrase inhibitor, Acetazolamide. The comparison focuses on three key biological activities: anticancer, antimicrobial, and carbonic anhydrase inhibition. While data for the specific target compound is limited, this guide synthesizes available information on closely related structures to provide a preliminary assessment of its potential novelty.
Comparative Analysis of Biological Activities
To evaluate the unique biological profile of this compound, we compare its known activities with those of two key comparators:
-
5-phenyl-1,3,4-thiadiazol-2-amine: This compound serves as a direct structural analog, lacking the nitro group at the 3-position of the phenyl ring. This comparison will help elucidate the influence of the nitro functional group on the compound's biological effects.
-
Acetazolamide: A well-known sulfonamide drug that also contains a 1,3,4-thiadiazole ring and is a potent inhibitor of carbonic anhydrase. This comparison will help determine if this compound shares this well-established mechanism of action.
Anticancer Activity
The presence of a nitro group on the phenyl ring of a 1,3,4-thiadiazole derivative has been suggested to play a role in its anticancer activity. A derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole has shown cytotoxic effects against the MCF-7 breast cancer cell line, with a reported IC50 value of 89.74 µg/ml.
| Compound | Cell Line | IC50/GI50 | Reference |
| Derivative of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | MCF-7 | 89.74 µg/mL | [1] |
| 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 24.0 µg/mL | [2] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 35.2 µg/mL | [2] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 46.8 µg/mL | [2] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | > Cisplatin | [2] |
Interpretation: The available data on a derivative of the target compound suggests moderate anticancer activity. Comparison with other 5-phenyl-1,3,4-thiadiazol-2-amine derivatives indicates that the nature and position of the substituent on the phenyl ring significantly influence cytotoxicity. The novelty of the target compound's anticancer effect will depend on its performance against a broader range of cancer cell lines and in comparison to a wider array of structurally related compounds tested under uniform conditions.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The antimicrobial potential of this compound is yet to be specifically reported. However, extensive data exists for its structural analog, 5-phenyl-1,3,4-thiadiazol-2-amine and its derivatives.
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [3] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [3] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [3] |
| Ciprofloxacin (Standard) | S. aureus | 18-20 | [3] |
| Fluconazole (Standard) | A. niger | 24-26 | [3] |
Interpretation: Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine show good antibacterial and antifungal activity. The introduction of halogen and oxygenated substituents on the phenyl ring appears to modulate this activity. The novelty of the antimicrobial effects of this compound would be established by determining its minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi and comparing them to these established values.
Carbonic Anhydrase Inhibition
Acetazolamide, a potent carbonic anhydrase inhibitor, features a 1,3,4-thiadiazole ring. This raises the possibility that this compound may also exhibit this activity.
| Compound | Isozyme | IC50 / Ki | Reference |
| Acetazolamide | hCA I | IC50: 3.25-4.75 µM | [4] |
| Acetazolamide | hCA II | IC50: 0.055-2.6 µM | [4] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA I | IC50: 2.7-6.6 µM | [4] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA II | IC50: 0.013-4.2 µM | [4] |
Interpretation: The 1,3,4-thiadiazole-2-sulfonamide core is crucial for carbonic anhydrase inhibition. While this compound contains the 1,3,4-thiadiazole ring, it lacks the sulfonamide group, which is a key pharmacophore for this activity. Therefore, it is less likely to be a potent carbonic anhydrase inhibitor. However, experimental verification is necessary to confirm this. Any significant inhibitory activity would be a novel finding.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate reproducible research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.
Signaling Pathway:
Caption: Carbonic anhydrase inhibition by the test compound.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4), a solution of purified carbonic anhydrase, a stock solution of the substrate p-nitrophenyl acetate in acetone, and solutions of the test compound and a standard inhibitor (Acetazolamide) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Conclusion
The novelty of the biological effects of this compound remains to be fully elucidated. Preliminary data on a related derivative suggests a potential for anticancer activity. Its structural similarity to other biologically active 1,3,4-thiadiazoles implies a likelihood of antimicrobial properties. However, its lack of a sulfonamide group makes significant carbonic anhydrase inhibition less probable, and any such activity would be a novel discovery.
To definitively assess its novelty, further comprehensive studies are required. Specifically, the compound should be screened against a diverse panel of cancer cell lines and microbial pathogens to determine its IC50 and MIC values. Direct comparison with 5-phenyl-1,3,4-thiadiazol-2-amine under identical experimental conditions will be crucial to understand the contribution of the nitrophenyl moiety to its biological activity. Furthermore, its inhibitory effect on various carbonic anhydrase isozymes should be experimentally verified. The protocols and comparative data provided in this guide offer a framework for conducting such investigations and positioning the biological profile of this compound within the broader landscape of 1,3,4-thiadiazole-based compounds.
References
- 1. longdom.org [longdom.org]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative cytotoxicity of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine on normal vs. cancer cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its derivatives on cancer cells versus normal cells. While direct comparative data for the specific title compound is limited in publicly available literature, this guide synthesizes findings from structurally related 1,3,4-thiadiazole compounds to provide insights into its potential therapeutic index and mechanisms of action.
The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with a wide array of pharmacological activities, including notable anticancer properties. The strategic placement of various substituents on this heterocyclic ring system allows for the fine-tuning of its biological effects. The presence of a nitrophenyl group, in particular, is often associated with enhanced cytotoxic activity.
Executive Summary
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. A recurring observation in the study of these compounds is their selective cytotoxicity, showing greater potency against cancerous cells while exhibiting lower toxicity towards normal, healthy cells. This selective action is a critical attribute for the development of effective and safer chemotherapeutic agents. The general consensus in the field suggests that 1,3,4-thiadiazole derivatives often possess a favorable safety profile.
Comparative Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference/Notes |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | > Cisplatin | - | - | Showed higher inhibitory activity than the reference drug cisplatin. The presence of an electron-withdrawing nitro group is suggested to promote anticancer activity.[1][2] |
| Imidazothiadiazole derivative (43d) with a nitro group | CEM, HeLa, L1210 | 1.65 - 4.73 | Hs27 | 2.36 | Exhibited significant cytotoxicity towards cancer cells but also showed considerable toxicity to normal human fibroblast cells.[3] |
| Imidazothiadiazole derivative (43c) | CEM, HeLa, L1210 | - | Hs27 | 31.45 | In contrast to its nitro-containing counterpart, this derivative demonstrated better selectivity with significantly lower toxicity to normal cells.[3] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 | 1.21 | - | - | Displayed potent cytotoxic activity, comparable to the reference drug sorafenib (IC50 = 1.18 µM).[4] |
| Various 1,3,4-thiadiazole derivatives | - | - | NIH/3T3 | > IC50 vs cancer cells | Generally, the most potent anticancer agents in this series showed low cytotoxicity against the NIH/3T3 mouse embryonic fibroblast cell line. |
| 5-Aryl-1,3,4-thiadiazole derivatives (14a, 14c) | MCF-7, HepG2 | 2.32 - 8.35 | Vero | 84 - 154 | These compounds showed good selectivity towards cancer cells, with significantly higher IC50 values against the normal Vero cell line.[3] |
Experimental Protocols
The evaluation of cytotoxicity for 1,3,4-thiadiazole derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound or its derivatives and incubated for a period of 24 to 72 hours.
-
MTT Addition: Following the incubation period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their ability to modulate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[6]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases, such as caspase-9 and caspase-3.[7][8]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing an accumulation of cells in specific phases, such as G2/M or S phase.[3][7] This prevents the cancer cells from dividing and proliferating.
-
Inhibition of Kinases: Certain 1,3,4-thiadiazole derivatives have been found to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation. These include Akt, also known as protein kinase B (PKB), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[8][9]
-
Inhibition of Other Cellular Targets: Other reported mechanisms include the inhibition of enzymes like histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), both of which are important for the survival and growth of cancer cells.[6][10]
Visualizations
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Potential Signaling Pathway for 1,3,4-Thiadiazole Derivatives
Caption: Potential signaling pathways affected by 1,3,4-thiadiazole derivatives.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative evaluation of the therapeutic potential of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine and its derivatives, with a focus on their anticancer and antimicrobial properties. We present a synthesis of available experimental data, detailed methodologies for key biological assays, and a comparative analysis against established therapeutic agents.
Anticancer Potential: A Glimmer of Promise
Recent studies have begun to shed light on the anticancer properties of this compound derivatives. While data on the parent compound itself is limited, a notable study on its Schiff's base derivative has provided a quantitative measure of its cytotoxic potential.
Table 1: In Vitro Anticancer Activity of a this compound Derivative
| Compound | Cell Line | IC50 Value (µg/mL) | Reference Drug | IC50 Value (µg/mL) |
| Schiff's base of 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (Compound 3b) | MCF-7 (Breast Cancer) | 89.74[1] | Doxorubicin | Not explicitly stated in the same study, but typically in the low µM range. |
This initial finding suggests that the 5-(3-Nitrophenyl)-1,3,4-thiadiazole scaffold holds potential for the development of novel anticancer agents. The observed cytotoxicity against the MCF-7 breast cancer cell line, a well-established model for estrogen receptor-positive breast cancer, warrants further investigation into the mechanism of action and the exploration of other derivatives to enhance potency.
Comparison with Standard Anticancer Agents:
To provide context for the observed IC50 value, it is essential to compare it with established anticancer drugs. Doxorubicin, a commonly used chemotherapeutic agent, typically exhibits IC50 values in the low micromolar range against MCF-7 cells. While the reported IC50 of the thiadiazole derivative is higher, it is important to note that this is an early-stage finding for a lead compound. Further structural modifications could significantly improve its potency. For instance, other 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines.
Antimicrobial Activity: An Area Ripe for Exploration
Table 2: Antimicrobial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives (Illustrative Examples)
| Compound Type | Test Organism | MIC Range (µg/mL) | Reference Drug | MIC Range (µg/mL) |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20 - 28[2] | Ciprofloxacin | 18 - 20[2] |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | 32 - 42[2] | Fluconazole | 24 - 26[2] |
| Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol | S. aureus, A. niger, C. tropicalis | 8[3] | Ciprofloxacin, Fluconazole | Not specified in the same study |
The data presented in Table 2 for analogous compounds suggest that the 5-(3-Nitrophenyl)-1,3,4-thiadiazole scaffold is a promising template for the design of new antimicrobial agents. The demonstrated activity against both Gram-positive bacteria and fungal pathogens highlights the potential for broad-spectrum applications. Further screening of this compound and its derivatives is highly encouraged to elucidate their specific antimicrobial profile.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for the key biological assays are provided below.
Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Signaling Pathways and Potential Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are still under investigation, related compounds have been shown to exert their effects through various signaling pathways. In cancer, these can include the induction of apoptosis via caspase activation and modulation of key cell survival pathways. In microbes, the mechanism could involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Hypothesized Signaling Pathway for Anticancer Activity:
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The initial anticancer data is encouraging and warrants a more comprehensive investigation, including screening against a wider panel of cancer cell lines and elucidation of the underlying mechanism of action. Furthermore, a thorough evaluation of the antimicrobial properties of this specific chemical series is strongly recommended. Future research should focus on synthesizing a library of derivatives with diverse substitutions on the phenyl ring and the amino group to establish a clear structure-activity relationship (SAR). Such studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for their potential clinical translation.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Given the presence of a nitrophenyl group and a thiadiazole ring, 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine should be handled as a hazardous substance.[3][5][6] Similar compounds are known to be irritants and potentially toxic.[7][8][9] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[1] |
| Body Protection | A lab coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a suitable respirator may be necessary. | To avoid inhalation of potentially harmful dust or vapors.[10][11] |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][12]
Table 2: Waste Segregation and Container Management
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and primary hazards (e.g., "Toxic," "Irritant").[1] |
| Liquid Waste | Separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1] | "Hazardous Waste," "Solutions containing this compound," and primary hazards. |
| Contaminated Sharps | Designated sharps container.[1] | Standard biohazard or chemical sharps labeling. |
| Contaminated Labware | Collect in a dedicated, clearly labeled hazardous waste container. | "Hazardous Waste," "Contaminated Labware with this compound." |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.
Experimental Protocol: Waste Disposal
-
Preparation: Ensure all required PPE is correctly worn before handling any waste materials.[1]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[1]
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Dispose of all cleaning materials (e.g., wipes, swabs) as solid hazardous waste.[2]
-
-
Final Disposal:
Visualization of Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Cleanup Procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. lobachemie.com [lobachemie.com]
Essential Safety and Operational Guide for Handling 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 833-47-6) was not available. The following guidance is based on the safety information for structurally similar compounds, including other thiadiazole derivatives and aromatic nitro compounds. It is imperative that a comprehensive risk assessment be conducted by qualified personnel before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A laboratory coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if dust or aerosols are generated and engineering controls are insufficient. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, before handling the compound.
-
Review the experimental protocol and this safety guide thoroughly.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a certified chemical fume hood to control dust and vapor exposure.
-
Use anti-static weighing boats and non-sparking tools.
-
Handle the solid compound gently to minimize the generation of airborne dust.
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
-
Ensure all reactions are conducted in a closed system or under adequate ventilation.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water immediately after handling the compound.[1]
-
Decontaminate all surfaces, glassware, and equipment used during the experiment.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired compounds and any grossly contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").
3. Spill Management:
-
In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
Caption: A diagram outlining the proper procedure for the disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
